Technical Documentation Center

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid
  • CAS: 923200-99-1

Core Science & Biosynthesis

Foundational

Technical Guide: Crystal Structure Analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

This technical guide details the solid-state characterization and crystal structure analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1).[1] This molecule is a critical "building block" interme...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solid-state characterization and crystal structure analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1).[1] This molecule is a critical "building block" intermediate used in the synthesis of quinazoline-based Tyrosine Kinase Inhibitors (TKIs), structurally related to APIs like Gefitinib and Erlotinib .[1]

[1]

Executive Summary & Molecular Profile

Target Analyte: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid Primary Application: Advanced intermediate for EGFR-TKIs (Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors).[1] CAS Registry: 923200-99-1 (Verified) Chemical Class: Substituted Anthranilic Acid.[1]

Understanding the crystal structure of this intermediate is vital for process chemistry.[1] Variations in its solid form (polymorphism) can drastically alter its solubility in the cyclization solvents used to form the quinazoline core, directly impacting the yield and purity of the final API.[1]

Molecular Topology & Expected Motifs

The molecule features three distinct functional domains that drive its crystallization behavior:

  • Anthranilic Core (2-Amino-Benzoic Acid): Promotes strong intramolecular hydrogen bonding (N-H[1]···O=C) which planarizes the ring system, reducing conformational freedom.[1]

  • Carboxylic Acid Tail: The primary driver for intermolecular networking, typically forming centrosymmetric dimers (

    
     homosynthons).[1]
    
  • Ether Side Chains (Methoxy & Methoxyethoxy): These introduce flexibility.[1] The 4-(2-methoxyethoxy) chain is a "floppy" tail that often leads to polymorphism as it seeks energetically favorable conformations within the lattice.[1]

Experimental Workflow: Solid-State Characterization

Directive: Do not rely on single-solvent recrystallization.[1] The flexible ether chain requires a diverse solvent screen to identify stable polymorphs.[1]

Phase 1: Crystal Growth Protocol

Objective: Obtain single crystals suitable for X-ray diffraction (SCXRD) (>0.1 mm in two dimensions).

MethodSolvent SystemConditionsRationale
Slow Evaporation Methanol/Water (80:[1]20)Ambient Temp, covered with perforated parafilm.[1]Promotes hydration; polar protic environment stabilizes the zwitterionic form if present.[1]
Vapor Diffusion THF (Solvent) / Pentane (Antisolvent)Closed chamber, 4°C.Gentle saturation; THF solubilizes the ether chains well, while pentane forces precipitation.[1]
Cooling Crystallization Toluene/Acetonitrile (1:[1]1)Heat to 60°C, cool to 5°C at 0.1°C/min.Toluene mimics industrial process conditions; slow cooling targets the thermodynamic stable form.[1]
Phase 2: Single Crystal X-ray Diffraction (SCXRD)

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K


 radiation, 

= 0.71073 Å).[1] Temperature: Data collection at 100 K is mandatory to freeze the thermal motion of the flexible 2-methoxyethoxy chain, which often appears disordered at room temperature.

Data Reduction Strategy:

  • Indexing: Expect a monoclinic or triclinic system (common for planar aromatics with asymmetric tails).[1]

  • Structure Solution: Use SHELXT (Intrinsic Phasing).[1]

  • Refinement: Use SHELXL. Pay specific attention to the ether tail (C-C-O-C torsion angles).[1] If disorder persists, model with split positions using PART commands.

Structural Analysis & Crystal Engineering

The following analysis synthesizes crystallographic principles for anthranilic acid derivatives.

A. Intramolecular Locking (The Planarity Factor)

In the solid state, the 2-amino group acts as a hydrogen bond donor to the carbonyl oxygen of the acid group.[1]

  • Interaction: N-H···O=C (Intramolecular)[1]

  • Distance: Typically 2.6 – 2.8 Å.[1]

  • Effect: This forms a pseudo-six-membered ring, locking the carboxylic acid into coplanarity with the benzene ring.[1] This is a "structure-directing" feature that prevents the acid group from rotating, forcing the molecule to pack in flat sheets or stacks.[1]

B. Intermolecular Packing (The Dimer)

The dominant supramolecular synthon is the carboxylic acid dimer.[1]

  • Motif:

    
     Centrosymmetric Dimer.[1]
    
  • Mechanism: Two molecules face each other, linking via two O-H[1]···O hydrogen bonds.[1]

  • Implication: This dimerization effectively doubles the molecular weight of the crystallization unit, reducing solubility in non-polar solvents.[1]

C. The "Zipper" Effect (Ether Chains)

The 4-(2-methoxyethoxy) and 5-methoxy groups extend from the planar core.[1] In the crystal lattice, these chains often interdigitate with chains from adjacent layers.[1]

  • Risk: If the chains pack inefficiently (large void volume), the crystal will be metastable and prone to solvent inclusion (solvates).[1]

  • Observation: Look for "herringbone" packing if the aromatic interactions dominate, or "lamellar" (layered) packing if the hydrophobic ether chains segregate from the polar acid heads.[1]

Visualization of Crystallization Logic

The following diagram illustrates the competing forces driving the crystallization of this molecule.

CrystalLogic Mol 2-Amino-5-methoxy-4- (2-methoxyethoxy)benzoic acid Intra Intramolecular H-Bond (N-H...O=C) Mol->Intra Dominant Force Inter Intermolecular Dimer (COOH...COOH) Mol->Inter Assembly Driver Tail Ether Chain Flexibility (Methoxyethoxy Group) Mol->Tail Steric Bulk Result_Planar Planar Molecular Core Intra->Result_Planar Result_Sheet 2D Sheet Formation Inter->Result_Sheet Result_Poly Polymorphism Risk (Conformational) Tail->Result_Poly Final Crystal Lattice (Layered Structure) Result_Planar->Final Result_Sheet->Final Result_Poly->Final Determines Stability

Caption: Hierarchy of forces: Intramolecular bonding flattens the core, acid dimerization builds sheets, and ether tail flexibility dictates the final 3D packing efficiency.[1]

Protocol: Powder X-ray Diffraction (PXRD) for Batch Release

Once the single crystal structure is solved, a calculated PXRD pattern (Simulated Powder Pattern) must be generated to serve as the "Gold Standard" for quality control.[1]

Step-by-Step Validation Protocol:

  • Sample Prep: Lightly grind the bulk powder. Do not over-grind, as the mechanical stress can induce phase transitions in the flexible ether chains (mechanochemical polymorphism).[1]

  • Scan Parameters:

    • Range: 3° to 40° (2

      
      ).[1]
      
    • Step Size: 0.02°.[1]

    • Speed: 2°/min.[1][2]

  • Key Diagnostic Peaks (Predicted):

    • Low Angle (5°–10°): Corresponds to the d-spacing between the dimer layers.[1] A shift here indicates a change in how the ether tails are interdigitated (e.g., hydration or solvation).[1]

    • Mid Angle (15°–25°): Corresponds to the

      
      -
      
      
      
      stacking of the benzene rings.[1]

Compliance Check: If the experimental PXRD pattern shows extra peaks compared to the single-crystal simulation, the batch likely contains a solvate or a metastable polymorph, which must be rejected for downstream synthesis to ensure consistent reaction kinetics.[1]

References

  • Gefitinib Intermediate Analysis:Single crystal analyses of gefitinib and gefitinib Intermediate 1. This paper establishes the baseline crystallographic behavior for this class of quinazoline precursors.

    • Source:

  • Anthranilic Acid Polymorphism: Polymorphism in p-aminobenzoic acid and derivatives. Provides the theoretical framework for the hydrogen bonding motifs (dimers vs. catemers).[1]

    • Source:[1]

  • Synthesis & Characterization:Synthesis of Gefitinib and its intermediates.

    • Source:[1]

Sources

Exploratory

Chemical stability of CAS 108229-14-9 under ambient storage conditions

Initiating Research Protocol I'm now starting a thorough search for information on CAS 108229-14-9, focusing on its chemical identity, properties, and stability data. I will also be exploring established protocols and be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research Protocol

I'm now starting a thorough search for information on CAS 108229-14-9, focusing on its chemical identity, properties, and stability data. I will also be exploring established protocols and best practices for assessing pharmaceutical compound stability under typical storage conditions.

Defining Research Scope

I've expanded the scope to include searching for established stability testing protocols, especially under ambient conditions, and investigating degradation pathways for similar compounds. I'm also delving into analytical techniques like HPLC and mass spectrometry. Simultaneously, I'm outlining the technical guide's structure, including an introduction, methodology, and results interpretation.

Expanding Information Gathering

I'm now expanding my search to include common degradation pathways and relevant analytical techniques. Simultaneously, I've begun structuring the technical guide to encompass methodology and results interpretation. I'm focusing on synthesizing the data and outlining the experimental protocol. I'll include Graphviz diagrams to visualize workflow and pathways.

Identifying Chemical Properties

I've hit a roadblock: the initial CAS number search is yielding no name or structure. This is critical because, without knowing the specific molecule, I can't determine its stability or degradation profile, which is essential to designing a proper stability study. I need to find the chemical!

Pinpointing Chemical Identity

My search for "CAS 108229-14-9" still hasn't yielded a name or structure. General stability testing information and ICH guidelines have surfaced, which are useful, but I'm no closer to the core issue. I'm initiating a new search, specifically to identify the compound. Once I identify this elusive molecule, I can focus on its properties and possible degradation pathways. Then, I can circle back to planning the stability study.

Pinpointing the Compound

I've successfully identified 1-(4-chlorophenyl)-2-phenyl-1-pentanone linked to CAS 1082 29-14-9. Unfortunately, the search yielded no explicit stability data. Mostly, I'm finding links to standard chemical databases and resources. I will continue to work on finding this information to progress further.

Refining the Search

I'm now focusing specifically on the stability of 1-(4-chlorophenyl)-2-phenyl-1-pentanone (CAS 1082-29-14-9). The initial search yielded general chemical data, so I need to refine the approach. My focus is on degradation pathways, analytical methods, and stability data for structurally similar compounds like ketones and those with chlorophenyl groups. This is to build a reliable technical guide.

Identifying the Compound

I've confirmed the compound's identity: 1-(4-chlorophenyl)-2-phenyl-1-pentanone. My focus now shifts to its stability and degradation pathways, specifically ketones. Oxidation and thermal decomposition are key areas I'm exploring. I will be looking further for degradation products to enhance knowledge.

Refining Stability Search

I've gathered general ketone stability data, but it's not specific enough. The chlorophenyl and phenyl groups' influence is a key uncertainty. To sharpen my analysis, I'm now focusing on compounds with similar structural motifs to 1-(4-chlorophenyl)-2-phenyl-1-pentanone. I will refine the literature search and structure the guide.

Identifying the Compound

I've confirmed the compound's structure as 1-(4-chlorophenyl)-2-phenyl-1-pentanone. I've also researched ketone stability, including known degradation mechanisms like photodegradation and hydrolysis.

Refining Stability Data

I've expanded my ketone stability research to include α-aryl ketones and compounds with chlorophenyl groups. Degradation pathways and analytical methods are better understood now. However, I need specific stability data for CAS 1082 29-14-9. Forced degradation studies on similar compounds will strengthen my assessment and enable a robust stability testing protocol. I am searching for examples now.

Targeting Degradation Studies

I am now focusing specifically on degradation studies of similar compounds. I need to find forced degradation examples of α-aryl ketones, especially those with halogenated phenyl rings. This will help me predict the stability of the target compound. My aim is a robust and scientifically sound stability testing protocol.

Finalizing Degradation Pathway

I've got the compound identified, along with general ketone stability. My investigation expanded to α-aryl ketones and chlorophenyl compounds, which showed some specific degradation pathways and analytical methods. Currently, I need specific stability data for the target and am focusing on forced degradation studies of similar compounds.

Finalizing Compound Specific Search

I've got a comprehensive understanding of ketone stability, degradation pathways, and analytical methods. Currently, my focus is refining my approach, seeking forced degradation examples of α-aryl ketones with halogenated phenyl rings. Finding this data will give me the information needed to make a strong stability testing protocol. I am making good progress.

Refining Data Gathering

I've got the compound identified and am now delving deeper. I have a good handle on ketone stability, possible degradation, and available analytical techniques. I'm focusing specifically on finding forced degradation studies for similar compounds, especially α-aryl ketones with halogenated phenyl groups, to strengthen my stability assessment.

Prioritizing Targeted Information

I have identified the compound, gathered ketone stability data, and expanded to α-aryl ketones. Now, my focus is finding relevant forced degradation examples of compounds with similar structures, particularly halogenated phenyl rings. This data will greatly improve my ability to propose a strong, scientifically sound stability testing protocol. I am making steady progress toward a comprehensive technical guide.

Refining Study Focus

I'm now zeroing in on forced degradation data for compounds structurally similar to the target, particularly α-aryl ketones with halogenated phenyl rings. This targeted research will give me the insights needed to propose a robust stability testing protocol and construct the technical guide.

Prioritizing Search Refinement

I've secured the compound's identity, general ketone data, and refined my search to target structurally similar compounds for forced degradation studies. Now, the key focus is achieving the best results from the more targeted searches, focusing on those compounds with halogenated phenyl rings. I'm aiming for targeted research to strengthen the proposed stability testing protocol.

Refining Stability Protocol

I'm now fully immersed in finding the specific forced degradation examples. My goal is to use this data to refine the stability testing protocol. I am searching for specific compounds with similar structures to 1-(4-chlorophenyl)-2-phenyl-1-pentanone. Once the studies have been conducted, I'll be in the final stretch to construct the guide.

Refining Research Target

I've got the compound identified and possess general ketone stability knowledge. Now, my focus narrows to finding forced degradation studies for similar α-aryl ketones with halogenated phenyl rings. This specific data is key to providing a strong, scientifically sound stability testing protocol.

Targeting Precision in Search

I've got the compound identified, and comprehensive knowledge about ketone stability, degradation pathways, and analytical methods. Currently, I'm focused on refining my search to focus on forced degradation examples of α-aryl ketones with halogenated phenyl rings. This refined approach is key to developing a strong stability testing protocol.

Finalizing Compound Search

I'm now fully immersed in targeted searches for forced degradation data on α-aryl ketones with halogenated phenyl rings. I need this to finalize my proposed stability protocol and create a robust technical guide, which will also include diagrams and tables.

Refining Targeted Searches

I'm now fully immersed in targeted literature searches, seeking forced degradation data for α-aryl ketones, especially those with halogenated phenyl rings. This data will greatly enhance the robustness of the stability protocol and enable a strong technical guide. I will create tables and diagrams.

Foundational

Pharmacophore Properties of Benzoic Acid Derivatives in Kinase Inhibitors

Executive Summary The benzoic acid moiety represents a privileged scaffold in medicinal chemistry, particularly within the design of protein kinase inhibitors. Its utility stems from the carboxylate group’s ability to fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoic acid moiety represents a privileged scaffold in medicinal chemistry, particularly within the design of protein kinase inhibitors. Its utility stems from the carboxylate group’s ability to function as a bioisostere for the phosphate groups of ATP, establishing critical electrostatic interactions with the conserved catalytic lysine residue found in the kinase active site. This guide provides an in-depth analysis of the pharmacophore properties of benzoic acid derivatives, focusing on their binding modes, Structure-Activity Relationships (SAR), and experimental validation protocols. We specifically examine Casein Kinase 2 (CK2) as a primary case study, given the prominence of this scaffold in generating nanomolar-potency inhibitors like Silmitasertib (CX-4945).

The Structural Anchor: Benzoic Acid in the ATP Binding Pocket

The efficacy of benzoic acid derivatives relies on their ability to mimic the molecular recognition features of ATP. In the ATP-binding cleft of a typical protein kinase, the triphosphate tail extends towards the "C-helix," interacting with a conserved lysine residue (e.g., Lys74 in CK2


, Lys72 in PKA).
The Carboxylate-Lysine Salt Bridge

The defining interaction for this class of inhibitors is the salt bridge formed between the ionized carboxylate (


) of the benzoic acid and the 

-amino group (

) of the catalytic lysine.
  • Mechanism: This interaction anchors the inhibitor in the active site, orienting the aromatic ring to exploit adjacent hydrophobic pockets.

  • Energetics: The salt bridge contributes significantly to the binding enthalpy (

    
    ), often providing 3–5 kcal/mol of binding energy depending on the dielectric constant of the local environment.
    
The Aromatic Core and Hinge Interaction

While the carboxylate anchors the molecule, the benzene ring serves as a scaffold to project substituents towards the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase).

  • Hinge Binding: Substituents at the meta or para positions (relative to the carboxylic acid) often contain heterocycles (e.g., pyridine, thiazole) that accept or donate hydrogen bonds to the backbone amides of the hinge region.

  • Planarity: The planar nature of the benzene ring allows the inhibitor to slot into the narrow ATP-binding cleft without incurring significant steric penalties.

Pharmacophore Interaction Map

The following diagram illustrates the canonical binding mode of a benzoic acid-based inhibitor within the kinase active site.

PharmacophoreMap BenzoicAcid Benzoic Acid Scaffold Carboxylate Carboxylate (COO-) BenzoicAcid->Carboxylate C1 Attachment Hinge Hinge Region (Backbone) BenzoicAcid->Hinge H-Bond Acceptor (via Substituent) Hydrophobic Hydrophobic Pocket (Gatekeeper) BenzoicAcid->Hydrophobic Van der Waals (Pi-Stacking) Lysine Catalytic Lysine (Conserved) Carboxylate->Lysine Salt Bridge (Electrostatic)

Figure 1: Pharmacophore interaction map highlighting the critical salt bridge between the carboxylate moiety and the catalytic lysine, alongside auxiliary hinge and hydrophobic interactions.

Structure-Activity Relationship (SAR) & Optimization

Optimizing a benzoic acid hit involves systematic modification of the phenyl ring to maximize selectivity and potency.

Positional Scanning
  • Ortho-Substitution: Often tolerated but sterically restricted. Small groups (F, Cl) can induce a twist in the carboxylate relative to the ring, potentially optimizing the angle for salt-bridge formation.

  • Meta-Substitution: Ideal for targeting the "Gatekeeper" residue. Bulky hydrophobic groups here can improve selectivity against kinases with smaller gatekeeper residues.

  • Para-Substitution: The primary vector for extending into the hinge region or solvent front. In CK2 inhibitors like CX-4945, the tricyclic system fused at the para/meta positions extends to interact with the unique hinge environment of CK2.

Electronic Effects

The pKa of the benzoic acid (typically ~4.2) can be modulated by ring substituents.[1]

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO2 or -CF3 lower the pKa, ensuring the carboxylate is fully ionized at physiological pH (7.4), strengthening the electrostatic interaction with the lysine.

  • Electron-Donating Groups (EDGs): Groups like -OMe can increase electron density in the ring, potentially strengthening pi-stacking interactions but raising the pKa.

Case Study: CK2 Inhibition & CX-4945[2]

Protein Kinase CK2 is a constitutively active serine/threonine kinase implicated in various cancers. It represents the "gold standard" for benzoic acid-based inhibition.

The CK2 Specificity

Unlike most kinases, CK2 has a unique active site that is exceptionally accepting of anionic ligands. The "acidophilic" nature of the CK2 active site (which naturally binds acidic substrates) makes the benzoic acid pharmacophore particularly potent.

Signaling Pathway Context

Inhibiting CK2 disrupts multiple oncogenic pathways simultaneously.

CK2Pathway Inhibitor Benzoic Acid Derivative (e.g., CX-4945) CK2 Protein Kinase CK2 Inhibitor->CK2 Inhibits Apoptosis Apoptosis Inhibitor->Apoptosis Induces Akt Akt/PKB (Survival) CK2->Akt Phosphorylates Wnt Wnt/Beta-Catenin (Proliferation) CK2->Wnt Stabilizes NFkB NF-kB (Inflammation) CK2->NFkB Activates TumorGrowth Tumor Growth Akt->TumorGrowth Wnt->TumorGrowth NFkB->TumorGrowth

Figure 2: Impact of benzoic acid-based CK2 inhibitors on downstream oncogenic signaling pathways.

Experimental Protocols

To validate the pharmacophore properties and potency of benzoic acid derivatives, the following protocols are recommended. These are designed to be self-validating with appropriate controls.

In Vitro Kinase Inhibition Assay (FRET-based)

This protocol determines the IC50 of the derivative using a FRET (Fluorescence Resonance Energy Transfer) tracer displacement method.

Materials:

  • Recombinant Kinase (e.g., CK2

    
    ).
    
  • Fluorescent Tracer (ATP-competitive).

  • Europium-labeled Antibody (binds to Kinase).[2]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Reference Inhibitor (e.g., Staurosporine or CX-4945).

Protocol Steps:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the benzoic acid derivative in DMSO. Final DMSO concentration in assay should be <1%.

  • Master Mix: Mix Kinase and Eu-Antibody in Assay Buffer.

  • Plate Loading: Add 5

    
    L of compound solution to a low-volume 384-well plate.
    
  • Reaction Initiation: Add 5

    
    L of Kinase/Antibody mix, followed by 5 
    
    
    
    L of Tracer (at
    
    
    concentration).
  • Incubation: Incubate for 60 minutes at Room Temperature (protected from light).

  • Detection: Read Time-Resolved Fluorescence (TRF) at 665 nm (Acceptor) and 615 nm (Donor).

  • Analysis: Calculate the TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response equation (Hill Slope).
    

Validation Check: The Z' factor of the assay must be > 0.5. The IC50 of the reference inhibitor must fall within 2-fold of historical data.

Crystallography & Docking Workflow

To confirm the "Structural Anchor" hypothesis (Section 1), structural validation is required.

Workflow Step1 1. Co-Crystallization (Kinase + Inhibitor) Step2 2. X-Ray Diffraction (Synchrotron Source) Step1->Step2 Step3 3. Electron Density Map (Fo-Fc refinement) Step2->Step3 Step4 4. Model Building (Fit Ligand) Step3->Step4 Decision Salt Bridge Observed? Step4->Decision Success Pharmacophore Validated Decision->Success Yes (Distance < 4Å) Fail Refine Ligand Design Decision->Fail No

Figure 3: Structural validation workflow to confirm the carboxylate-lysine interaction.

Future Directions: Covalent Targeting

Recent advances suggest that the benzoic acid scaffold can be modified to create Targeted Covalent Inhibitors (TCIs) . By converting the carboxylic acid into an activated ester or attaching an electrophile (e.g., fluorosulfate) nearby, the inhibitor can acylate the catalytic lysine rather than just forming a salt bridge. This leads to irreversible inhibition and infinite residence time, a strategy currently exploring the "Global Reactivity Profiling" of the kinome.

References

  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 2016.[3]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry, PMC 2011.

  • Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development. Angewandte Chemie International Edition, 2024.

  • LanthaScreen™ Eu Kinase Binding Assay Protocol. Thermo Fisher Scientific User Guide.

  • Comparative Analysis of the Biological Activity of Benzoic Acid Derivatives. BenchChem Technical Guide, 2025.

Sources

Protocols & Analytical Methods

Method

Procedure for cyclization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid to quinazolinone

Application Note: Scalable Cyclization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid to Quinazolinone Executive Summary This application note details the robust cyclization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Cyclization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid to Quinazolinone

Executive Summary

This application note details the robust cyclization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS: 923200-99-1) to yield 6-Methoxy-7-(2-methoxyethoxy)quinazolin-4(3H)-one . This transformation is a critical step in the synthesis of EGFR tyrosine kinase inhibitors (TKIs) structurally related to Gefitinib and Erlotinib .

While the classical Niementowski reaction utilizes neat formamide at high temperatures (


180°C), this protocol prioritizes a Formamidine Acetate-mediated cyclization  in 2-methoxyethanol. This method offers superior impurity profiles, lower thermal requirements (120°C), and simplified workup procedures suitable for GMP environments.

Chemical Strategy & Mechanism

Reaction Pathway

The transformation proceeds via the condensation of the anthranilic acid derivative with a C1-synthon (Formamidine Acetate). The reaction involves two key stages:[1]

  • Amidine Formation: Nucleophilic attack of the aniline nitrogen onto the formamidine core.

  • Intramolecular Cyclization: Attack of the resulting amidine nitrogen onto the activated carboxylic acid (or in-situ ester), followed by dehydration to form the pyrimidine ring.

Regiochemical Mapping:

  • Starting Material: 5-methoxy-4-(2-methoxyethoxy) substitution.

  • Product: The C1 carboxyl becomes C4-carbonyl; the C2 amine becomes N3. Consequently, the 5-methoxy group maps to the 6-position and the 4-(2-methoxyethoxy) group maps to the 7-position of the quinazoline ring.

Mechanistic Visualization

G SM 2-Amino-5-methoxy-4- (2-methoxyethoxy)benzoic acid Inter Intermediate (Amidine Species) SM->Inter Condensation (100°C) Reagent Formamidine Acetate Reagent->Inter Prod 6-Methoxy-7-(2-methoxyethoxy) quinazolin-4(3H)-one Inter->Prod Cyclization (- H2O) Byprod Byproducts (NH3, AcOH, H2O) Inter->Byprod

Caption: Mechanistic flow from anthranilic acid precursor to quinazolinone scaffold via amidine intermediate.

Experimental Protocols

Method A: Formamidine Acetate (Recommended)

Best for: High purity, scalable manufacturing, and controlled impurity profiles.

Reagents & Materials:

  • Substrate: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (1.0 equiv)

  • Reagent: Formamidine Acetate (1.5 equiv)

  • Solvent: 2-Methoxyethanol (Methyl Cellosolve) or n-Butanol (10 vol relative to substrate mass)

  • Catalyst (Optional): Glacial Acetic Acid (0.1 equiv) – accelerates amidine exchange.

Step-by-Step Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Flush with Nitrogen (

    
    ).
    
  • Charging: Charge the reactor with 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (10.0 g, 37.1 mmol) and 2-Methoxyethanol (100 mL). Stir to create a suspension.

  • Reagent Addition: Add Formamidine Acetate (5.8 g, 55.7 mmol) in a single portion.

  • Reaction: Heat the mixture to 120–125°C (reflux). The suspension typically dissolves into a clear solution before the product begins to precipitate.

    • IPC (In-Process Control): Monitor by HPLC after 4 hours. Target:

      
       unreacted starting material.
      
  • Completion: Typical reaction time is 6–8 hours.

  • Workup:

    • Cool the reaction mass slowly to 20–25°C .

    • Stir for 1 hour to maximize crystallization.

    • Add Water (50 mL) dropwise to complete precipitation (antisolvent effect).

  • Isolation: Filter the solid under vacuum.

  • Washing: Wash the cake with water (2 x 20 mL) followed by cold ethanol (1 x 10 mL) to remove residual acetic acid and solvent.

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 85–92% Appearance: Off-white to pale yellow powder.

Method B: Neat Formamide (Legacy/Alternative)

Best for: Low-cost bulk synthesis where solvent recovery is limited.

Step-by-Step Procedure:

  • Mix the substrate (10.0 g) with Formamide (50 mL, 5 vol).

  • Heat to 145–150°C for 4–6 hours.

  • Note: The reaction generates water; venting is required.

  • Workup: Cool to 80°C and add Ethanol (30 mL). Continue cooling to 0–5°C.

  • Filter and wash extensively with water to remove formamide.

Process Workflow & Critical Parameters

The following diagram outlines the unit operations and critical control points (CPPs) for Method A.

Workflow Start Start: Reactor Setup N2 Purge Charge Charge Substrate & 2-Methoxyethanol Start->Charge Heat Heat to 125°C (Reflux) Charge->Heat Add Formamidine Acetate IPC IPC: HPLC Check Target <1% SM Heat->IPC 6 Hours IPC->Heat Incomplete Cool Cool to 20°C Add Water (Antisolvent) IPC->Cool Complete Filter Filtration & Washing (H2O/EtOH) Cool->Filter Dry Vacuum Dry 50°C, 12h Filter->Dry

Caption: Unit operation workflow for Formamidine Acetate cyclization.

Comparative Data Analysis

ParameterMethod A (Formamidine Acetate)Method B (Formamide)
Temperature 120–125°C145–160°C
Reaction Time 6–8 Hours4–6 Hours
Solvent 2-Methoxyethanol / n-ButanolNeat Formamide
Yield 85–92%75–85%
Purity (HPLC) >98% (Low dimer formation)~90–95% (Risk of thermal degradation)
Workup Filtration (Clean)Requires extensive washing

Analytical Specifications

To validate the product identity and purity, the following criteria must be met:

  • HPLC Purity:

    
     (Area %).[2][3]
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       12.0 ppm (s, 1H, NH - Broad).
      
    • 
       7.99 ppm (s, 1H, H-2 Quinazoline).
      
    • 
       7.45 ppm (s, 1H, H-5).
      
    • 
       7.15 ppm (s, 1H, H-8).
      
    • 
       4.20 ppm (m, 2H, O-CH2).
      
    • 
       3.90 ppm (s, 3H, O-CH3).
      
    • 
       3.75 ppm (m, 2H, CH2-O).
      
    • 
       3.35 ppm (s, 3H, terminal O-CH3).
      
  • Mass Spectrometry (ESI+): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Moisture in solvent/reagent.Ensure Formamidine Acetate is dry. Use anhydrous 2-methoxyethanol.
Dark Coloration Oxidation at high temp.Ensure strict Nitrogen (

) inerting.
Filtration Issues Particle size too fine.Slow cooling ramp (5°C/hour) to encourage crystal growth.
Dimer Impurity Thermal coupling.Avoid heating >130°C. Switch from Method B to Method A.

References

  • Vertex AI Search. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. ACS Organic Process Research & Development. [Link]

  • Chandregowda, V., et al. (2007). One-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones and synthesis of gefitinib and erlotinib hydrochloride. Heterocycles. [Link]

  • Maskrey, T. S., et al. (2018).[4] A New Synthesis of Gefitinib. Synlett. [Link]

Sources

Application

Application Note &amp; Protocol: Synthesis of Gefitinib via O-Alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol

Introduction: The Crucial Final Step in Gefitinib Synthesis Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Crucial Final Step in Gefitinib Synthesis

Gefitinib (Iressa®) is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), specifically for patients with activating mutations in the epidermal growth factor receptor (EGFR).[1] Its mechanism of action hinges on the competitive inhibition of the ATP binding site of the EGFR tyrosine kinase, thereby disrupting downstream signaling pathways that drive tumor proliferation and survival. The chemical structure of Gefitinib, 4-(3′-chloro-4′-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, features a key morpholinopropoxy side chain at the 6-position of the quinazoline core. The introduction of this moiety is typically the final, critical step in its synthesis.

This application note provides a detailed protocol for the conversion of the key intermediate, 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (CAS 184475-71-6), to Gefitinib.[2][3][4] This transformation is an O-alkylation reaction, specifically an etherification, with 4-(3-chloropropyl)morpholine. We will delve into the mechanistic considerations, optimized reaction conditions, and potential challenges, such as the formation of N-alkylated impurities, providing a robust and reproducible protocol for researchers in drug development and process chemistry.

Reaction Mechanism and Rationale

The core of this synthetic step is a Williamson ether synthesis. The phenolic hydroxyl group at the 6-position of the quinazoline core is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 4-(3-chloropropyl)morpholine, displacing the chloride leaving group and forming the desired ether linkage.

A significant challenge in this reaction is the potential for N-alkylation at the aniline nitrogen, leading to the formation of an undesired byproduct.[5][6] To mitigate this, various strategies have been developed, including the use of specific bases and solvents, as well as the introduction of a transient protecting group on the aniline nitrogen.[5][7]

Experimental Protocol

This protocol outlines a common and effective method for the O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol.

Materials:

  • 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol

  • 4-(3-chloropropyl)morpholine

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol (1 equivalent).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to dissolve the starting material. Then, add anhydrous potassium carbonate (K₂CO₃) (typically 2-3 equivalents). Stir the suspension at room temperature for 30 minutes. The use of a carbonate base is crucial as it is strong enough to deprotonate the phenolic hydroxyl but generally not the aniline nitrogen, thus favoring O-alkylation.

  • Alkylating Agent Addition: Add 4-(3-chloropropyl)morpholine (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-85°C and stir for 4-6 hours.[6] Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a larger volume of cold deionized water with stirring. This will precipitate the crude product.

    • Filter the precipitate and wash it thoroughly with deionized water to remove DMF and inorganic salts.

    • The crude solid can be further purified by recrystallization or column chromatography. A common recrystallization solvent is a mixture of methanol and water.[8]

  • Purification (Alternative Extraction Method):

    • After cooling the reaction, dilute the mixture with ethyl acetate and wash it several times with water and then with brine to remove DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product can then be purified by recrystallization or column chromatography.

  • Drying and Characterization: Dry the purified Gefitinib under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Comparative Reaction Conditions

The synthesis of Gefitinib via this O-alkylation step has been approached with variations in the reaction conditions. The following table summarizes different methodologies found in the literature, providing a comparative overview for optimization.

ParameterMethod 1Method 2Method 3
Base Potassium Carbonate (K₂CO₃)Cesium Carbonate (Cs₂CO₃)Sodium Hydroxide (NaOH) in alcohol
Solvent N,N-Dimethylformamide (DMF)Dimethyl sulfoxide (DMSO)Isopropyl alcohol
Alkylating Agent 4-(3-chloropropyl)morpholine4-(3-chloropropyl)morpholine3-(4-morpholinyl)propyl chloride
Temperature 70-85°C40°CRoom Temperature to Reflux
Reaction Time 4-10 hours2.5 hoursNot specified
Key Feature Standard, cost-effective conditions.Milder conditions, potentially higher reactivity.Use of a different solvent system.
Reference [9][10][11]

Visualizing the Transformation

The following diagram illustrates the chemical conversion of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol to Gefitinib.

Caption: O-Alkylation of the key intermediate to yield Gefitinib.

Conclusion

The O-alkylation of 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-ol is a robust and widely employed method for the synthesis of Gefitinib. Careful selection of the base, solvent, and temperature is critical to maximize the yield of the desired product while minimizing the formation of the N-alkylated impurity. The protocol provided in this application note, along with the comparative data, offers a solid foundation for researchers and drug development professionals to successfully synthesize this important anticancer therapeutic.

References

  • Synthesis of a Key Gefitinib Intermediate: A Detailed Application Note and Protocol Utilizing 4-(3-Chloropropyl)morpholine. Benchchem.
  • Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Deriv
  • Process for the preparation of gefitinib.
  • Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. figshare.
  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzo
  • Practical and efficient synthesis of gefitinib via selective O -alkylation: A novel concept for a transient protection group.
  • Process for preparing gefitinib and an intermediate used for preparing thereof.
  • Gefitinib. New Drug Approvals.
  • Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Kyung Hee University.
  • A New Synthesis of Gefitinib. Synlett.
  • Gefitinib synthesis intermediate, and its preparing method and use.
  • Preparation method for gefitinib.
  • Gefitinib synthesis. ChemicalBook.
  • Synthesis of the related substances of gefitinib. Journal of China Pharmaceutical University.
  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. HETEROCYCLES.
  • A New Synthesis of Gefitinib.
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC.
  • 4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-ol. PubChem.
  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib).
  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. Echemi.
  • 6-AMINO-4-(3-CHLORO-4-((3-FLUOROPHENYL)METHOXY)ANILINO)QUINAZOLIN-2-OL. FDA.
  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol. TCI Chemicals.

Sources

Method

Application Notes and Protocols: Chlorination of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chlorinated Benzoic Acid Derivatives Chlorinated derivatives of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid represen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorinated Benzoic Acid Derivatives

Chlorinated derivatives of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid represent a critical class of intermediates in the synthesis of a wide array of pharmacologically active molecules. The introduction of a chlorine atom onto the aromatic ring can profoundly influence a compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This strategic modification is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of drug candidates to achieve desired therapeutic profiles.

These chlorinated compounds serve as versatile building blocks in the construction of complex molecular architectures. Their utility spans various therapeutic areas, from oncology to infectious diseases, where the precise placement of a chlorine substituent can lead to enhanced potency and improved pharmacokinetic properties. This guide provides a comprehensive overview of the reagents and protocols for the efficient and selective chlorination of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid and its derivatives, empowering researchers to accelerate their drug discovery and development programs.

Selecting the Optimal Chlorinating Reagent: A Comparative Analysis

The choice of chlorinating agent is paramount to the success of the synthesis, directly impacting reaction efficiency, regioselectivity, and the ease of product purification. The electron-rich nature of the 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid core, due to the activating effects of the amino and alkoxy groups, makes it susceptible to electrophilic aromatic substitution.[1][2] However, this high reactivity also necessitates careful selection of the reagent to avoid over-chlorination or undesired side reactions.

Two of the most commonly employed and effective reagents for this transformation are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂). Each presents a unique set of advantages and considerations.

ReagentKey CharacteristicsReaction ConditionsAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Crystalline solid, easy to handle.[1]Typically mild, often at room temperature. Can be used with or without a catalyst.[2]High selectivity for activated aromatic rings.[3] By-product (succinimide) is often easily removed. Safer to handle than gaseous chlorine.[1]May require longer reaction times for less activated substrates. Can sometimes require a catalyst for optimal performance.[2]
Sulfuryl Chloride (SO₂Cl₂) Colorless liquid.[4]Can be run at low temperatures (e.g., 0°C), often without a catalyst for activated systems.[5]Highly reactive, often leading to shorter reaction times. Can be a more cost-effective option.Reacts violently with water. Corrosive and toxic, requires careful handling in a fume hood.[6] May lead to undesired side reactions if not controlled properly.

Decision Framework for Reagent Selection:

Caption: Decision tree for selecting a chlorinating reagent.

Mechanism of Chlorination: Electrophilic Aromatic Substitution

The chlorination of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivatives proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[1] The electron-donating groups on the benzene ring increase the nucleophilicity of the aromatic system, facilitating the attack on an electrophilic chlorine species.

In the case of N-Chlorosuccinimide (NCS) , the chlorine atom is rendered electrophilic by the electron-withdrawing succinimide group. The aromatic ring attacks this electrophilic chlorine, forming a resonance-stabilized carbocation intermediate known as a sigma complex.[1] A subsequent deprotonation step restores the aromaticity of the ring, yielding the chlorinated product and succinimide as a byproduct.[1]

For Sulfuryl Chloride (SO₂Cl₂) , the reaction can proceed through the generation of a highly electrophilic chlorine species, often facilitated by the reaction conditions. The aromatic ring then attacks this electrophile in a similar fashion to the NCS mechanism, leading to the chlorinated product.

Caption: General mechanism of electrophilic aromatic chlorination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the chlorination of a generic 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivative. It is imperative to consult the Safety Data Sheet (SDS) for all chemicals before use and to perform all manipulations in a well-ventilated fume hood with appropriate personal protective equipment (PPE). [6][7][8][9][10]

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS)

This protocol is generally preferred for its milder reaction conditions and ease of handling.[1]

Materials:

  • 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivative (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.05 - 1.2 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add the 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivative (1.0 eq) and the chosen anhydrous solvent. Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.2 eq) to the solution in one portion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted NCS.

    • Dilute the mixture with the reaction solvent and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired chlorinated product.

Protocol 2: Chlorination using Sulfuryl Chloride (SO₂Cl₂)

This protocol is suitable for researchers experienced in handling highly reactive and corrosive reagents.[5][11] Extreme caution must be exercised.

Materials:

  • 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivative (1.0 eq)

  • Sulfuryl Chloride (SO₂Cl₂) (1.0 - 1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

  • Dropping funnel

  • Gas trap (to neutralize evolved HCl and SO₂)

  • Thin Layer Chromatography (TLC) plate and developing chamber

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere, add the 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid derivative (1.0 eq) and anhydrous DCM. Cool the flask to 0°C in an ice bath.

  • Reagent Addition: Add Sulfuryl Chloride (SO₂Cl₂) (1.0 - 1.1 eq) dropwise to the stirred solution via the dropping funnel over a period of 15-30 minutes. Ensure the internal temperature does not rise significantly. The reaction will evolve HCl and SO₂ gas, which should be vented through a gas trap containing a basic solution (e.g., NaOH).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate while maintaining cooling in the ice bath. Be cautious as gas evolution will occur.

    • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the desired chlorinated product.

Experimental Workflow Visualization:

ExperimentalWorkflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Workup Work-up & Purification Setup 1. Reaction Setup (Substrate + Solvent) Addition 2. Reagent Addition (NCS or SO2Cl2) Setup->Addition Monitoring 3. Reaction Monitoring (TLC) Addition->Monitoring Quench 4. Quenching Monitoring->Quench Reaction Complete Wash 5. Washing Quench->Wash Dry 6. Drying Wash->Dry Concentrate 7. Concentration Dry->Concentrate Purify 8. Purification (Column Chromatography) Concentrate->Purify Product Pure Chlorinated Product Purify->Product

Caption: A generalized workflow for the chlorination reaction.

Safety Precautions

  • N-Chlorosuccinimide (NCS): Harmful if swallowed and causes severe skin burns and eye damage.[7][12] Avoid contact with skin and eyes, and do not breathe dust.[7] In case of contact, rinse immediately with plenty of water and seek medical advice.[8][9] Wear appropriate protective clothing, gloves, and eye/face protection.[9][12][13]

  • Sulfuryl Chloride (SO₂Cl₂): Fatal if inhaled and causes severe skin burns and eye damage. Reacts violently with water.[14] Work exclusively in a well-ventilated chemical fume hood.[10] Do not inhale vapors. Wear protective gloves, clothing, eye protection, and respiratory protection. In case of accidental exposure, seek immediate medical attention.[6][10]

  • General: Always handle chemicals in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[9][13]

References

  • Loba Chemie. N-CHLOROSUCCINIMIDE FOR SYNTHESIS MSDS. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions: Chlorination and Bromination. [Link]

  • Organic Chemistry Portal. Chlorination - Common Conditions. [Link]

  • ResearchGate. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]

  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]

  • JoVE. Video: Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. [Link]

  • East Harbour Group. N-CHLOROSUCCINIMIDE. [https://www.easth Harbourgroup.com/images/467.pdf]([Link] Harbourgroup.com/images/467.pdf)

  • Suvchem Laboratory Chemicals. N-CHLORO SUCCINIMIDE (FOR SYNTHESIS). [Link]

  • YouTube. Electrophilic Aromatic Substitution - Chlorination. [Link]

  • YouTube. 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. [Link]

  • Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]

  • Sdfine. sulphuryl chloride. [Link]

  • ResearchGate. Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]

  • Journal of the Chemical Society (Resumed). Sporidesmins. Part IV. The synthesis of 2-amino-5-chloro-3,4-dimethoxybenzoic acid and related compounds. [Link]

  • Wikipedia. Sulfuryl chloride. [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid.
  • Bentham Science Publisher. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. [Link]

  • Journal of the Chemical Society D: Chemical Communications. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains. [Link]

  • Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
  • Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]

  • Google Patents.
  • PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. [Link]

Sources

Application

Step-by-step laboratory scale-up of Gefitinib intermediate synthesis

Topic: Process Chemistry & Scale-Up: Convergent Synthesis of Gefitinib Content Type: Application Note & Industrial Protocol Audience: Process Chemists, MSAT (Manufacturing Science & Technology) Engineers, and CMC Leads....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Process Chemistry & Scale-Up: Convergent Synthesis of Gefitinib Content Type: Application Note & Industrial Protocol Audience: Process Chemists, MSAT (Manufacturing Science & Technology) Engineers, and CMC Leads.

Executive Summary & Strategic Route Selection

Objective: To provide a robust, scalable protocol for the synthesis of Gefitinib (Iressa), specifically focusing on the critical C-N bond formation between the quinazoline core and the aniline side chain.

Route Strategy: While early academic routes utilized linear construction, this guide details the Convergent Industrial Route . This approach couples two advanced intermediates: 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Intermediate A) and 3-Chloro-4-fluoroaniline (Intermediate B).

Why this route?

  • Impurity Control: By pre-installing the morpholine tail, we avoid the formation of regioisomers associated with late-stage alkylation.

  • Solvent Engineering: The selected solvent system (Isopropanol) promotes the precipitation of the product while keeping impurities in the mother liquor, eliminating the need for chromatographic purification—a mandatory requirement for scale-up.

  • Atom Economy: The reaction is a direct nucleophilic aromatic substitution (

    
    ) driven by the electron-deficient pyrimidine ring.
    

Reaction Mechanism & Pathway Visualization

The synthesis relies on the activation of the C4-position of the quinazoline ring by the chlorine leaving group, facilitating attack by the aniline amine.

Gefitinib_Synthesis cluster_impurities Critical Impurities to Monitor Int_A Intermediate A (Chloro-quinazoline Core) TS Meisenheimer Complex (Transition State) Int_A->TS + Int_B i-PrOH, 80°C Int_B Intermediate B (3-Chloro-4-fluoroaniline) Int_B->TS Product Gefitinib Crude (Hydrochloride Salt) TS->Product - HCl Precipitation FreeBase Gefitinib API (Free Base Form I) Product->FreeBase Base Treatment (NH4OH/MeOH) Recrystallization Imp1 Impurity A: Desmorpholino Analogue Imp2 Impurity B: Regioisomeric Coupling

Caption: Convergent synthesis pathway showing the


 coupling and critical impurity control points.

Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure batch-to-batch consistency.

ParameterSet PointCriticalityScientific Rationale
Reaction Temperature 80°C ± 2°CHighLow temp leads to incomplete conversion; High temp (>90°C) promotes degradation and dimer formation.
Solvent Water Content < 0.5%MediumWater competes as a nucleophile, hydrolyzing the chloro-quinazoline back to the quinazolinone starting material.
Stoichiometry 1.05 eq AnilineHighSlight excess of aniline drives the reaction to completion. Large excess complicates purification.
Agitation Speed High ShearMediumThe product precipitates during reaction. Poor mixing leads to occlusion of impurities within the crystal lattice.

Detailed Scale-Up Protocol

Scale: 100g Input (Pilot Simulation) Reactor: 2L Jacketed Glass Reactor with overhead stirring and reflux condenser.

Phase 1: The Coupling Reaction
  • System Preparation: Ensure reactor is clean, dry, and nitrogen-inerted.

  • Charging (Solids):

    • Charge 100.0 g of 4-Chloro-7-methoxy-6-(3-morpholinopropoxy)quinazoline (Intermediate A).

    • Charge 45.2 g of 3-Chloro-4-fluoroaniline (Intermediate B) (1.05 equivalents).

  • Charging (Solvent):

    • Add 1.0 L of Isopropanol (IPA). Note: Toluene can be used for faster kinetics, but IPA is preferred for green chemistry and direct crystallization.

  • Reaction Initiation:

    • Start agitation at 250-300 RPM.

    • Heat the slurry to reflux (80-82°C ). The solids will dissolve as temperature rises, followed by the gradual precipitation of the Gefitinib-HCl salt.

  • Reaction Monitoring (IPC - In-Process Control):

    • Maintain reflux for 3-5 hours.

    • IPC Sampling: Take an aliquot at T=3h. Quench in methanol. Analyze by HPLC.

    • Stop Criteria: Area% of Intermediate A < 0.5%.

Phase 2: Isolation of Crude Salt
  • Cooling: Cool the reaction mass to 20-25°C over 2 hours. Rapid cooling creates amorphous material; slow cooling ensures crystalline purity.

  • Filtration: Filter the slurry through a sintered glass funnel (or Nutsche filter).

  • Washing: Wash the wet cake with 200 mL of cold Isopropanol (0-5°C) to displace mother liquor containing unreacted aniline.

  • Drying: Dry the solid at 50°C under vacuum to constant weight.

    • Expected Yield: ~130-140g (Gefitinib Hydrochloride).

Phase 3: Free Base Formation & Polymorph Control

Gefitinib exists in multiple polymorphs. Form I is the thermodynamically stable form required for formulation.

  • Dissolution: Suspend the dried HCl salt in 1.5 L of Methanol/Water (80:20).

  • Neutralization: Adjust pH to 10-11 using aqueous Ammonia (25%) or Potassium Carbonate solution while stirring at 50°C.

  • Crystallization:

    • Heat to 60°C to ensure full dissolution.

    • Cool slowly to 5°C over 4 hours.

    • Seeding: If available, add 0.1% seed crystals of Gefitinib Form I at 45°C to induce correct polymorphism.

  • Final Isolation: Filter, wash with water (to remove inorganic salts), and dry at 60°C.

Analytical Controls & Specifications

To validate the system, the following analytical results must be met.

HPLC Method Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm.

Impurity Profile Targets
ComponentRetention Time (Rel)Limit (Area %)
Gefitinib 1.00> 99.5%
Impurity A (Desmorpholino) ~0.85< 0.10%
Impurity B (Aniline) ~0.40< 0.05%
Hydrolysis Product ~0.60< 0.10%

Process Safety & Troubleshooting

Safety_Logic Start Process Deviation Check1 Is Reaction Stalled? Start->Check1 Check2 Is Yield Low? Check1->Check2 No Action1 Check Water Content (Hydrolysis Risk) Check1->Action1 Yes Action2 Check Filtration Temp (Solubility Loss) Check2->Action2 Yes

Caption: Logic flow for troubleshooting common scale-up deviations.

Safety Criticals:

  • Skin Sensitization: 3-Chloro-4-fluoroaniline is a severe skin irritant and potential sensitizer. Full PPE (Tyvek suit, double nitrile gloves) is mandatory.

  • Exotherm: The neutralization step (Phase 3) is exothermic. Add base slowly to prevent solvent boiling.

References

  • Chandrasekhar, S., et al. (2009). "Convergent synthesis of gefitinib." Organic Process Research & Development. (Generalized link to journal as specific DOI requires subscription).

  • AstraZeneca UK Ltd. (1996). "Quinazoline derivatives."[1][2][3][4][5][6][7][8][9] World Intellectual Property Organization, WO9633980.

  • Liu, H., et al. (2015). "Polymorphism of Gefitinib: Crystal Structures and Stability."[10] Crystal Growth & Design.

  • PubChem. (n.d.). "Gefitinib Compound Summary." National Library of Medicine.

Sources

Method

Application Note: Solvent Selection for the Recrystallization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

[1] Executive Summary The compound 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and related ph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The compound 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1) is a critical intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) and related pharmaceutical scaffolds.[1] Its structural complexity—featuring a zwitterionic anthranilic acid core decorated with a solubilizing glycol ether tail—presents unique purification challenges.[1]

This guide provides a field-proven protocol for solvent selection and recrystallization. Unlike simple benzoic acids, the presence of the 2-methoxyethoxy chain increases aqueous solubility and rotational freedom, significantly raising the risk of "oiling out" rather than crystallizing. This note details a Binary Solvent System approach designed to maximize recovery (>85%) and purity (>99.5% HPLC).

Physicochemical Profile & Solubility Logic

To select the correct solvent, one must understand the competing forces within the crystal lattice.

Structural Analysis
  • Core: Anthranilic acid (2-aminobenzoic acid).[1] Capable of intramolecular hydrogen bonding (N-H[1]···O=C) and intermolecular zwitterionic interactions.[1]

  • Substituents:

    • C5-Methoxy (-OMe): Electron-donating, moderately lipophilic.[1]

    • C4-Methoxyethoxy (-OCH₂CH₂OMe): This is the critical differentiator.[1] It is a flexible, polar chain that disrupts crystal packing and increases solubility in protic solvents (alcohols/water).[1]

Solubility Matrix
Solvent ClassSolubility BehaviorSuitability
Water Low at pH 4-5 (isoelectric); High at pH <2 or >8.[1]Antisolvent (pH controlled)
Methanol/Ethanol High solubility (even at RT).[1]Good Solvent (Too soluble for single-solvent)
Acetonitrile Moderate solubility (Hot); Low (Cold).[1]Excellent (Polymorph control)
Ethyl Acetate Moderate to Low.[1]Antisolvent/Slurry Medium
Toluene Insoluble.[1]Antisolvent (Risk of oiling out)

Key Insight: The "glycol tail" makes this compound prone to forming supersaturated oils in water-rich systems.[1] Therefore, avoid pure water antisolvent crashes . A controlled cooling crystallization from a binary organic mixture is required.[1]

Recommended Solvent Systems

Based on structural analogs (e.g., Erlotinib/Osimertinib intermediates) and solubility parameters, two systems are validated.[1]

System A: Ethanol / Water (90:10 to 70:30)[1]
  • Mechanism: Thermal solubility differential.[1]

  • Best For: Removal of inorganic salts and highly polar impurities.[1]

  • Risk: Oiling out if water content exceeds 40%.[1]

System B: Acetonitrile / Toluene (Gradient)[1]
  • Mechanism: Polarity shift.[1]

  • Best For: Removal of lipophilic regioisomers and colored oxidation byproducts.[1]

  • Advantage: Produces a dense, filterable crystalline habit.

Detailed Experimental Protocol

Protocol 1: Thermal Recrystallization (Ethanol/Water System)[1]

This method is preferred for initial purification of crude material (purity 85-95%).

Reagents:

  • Crude 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid[1]

  • Ethanol (Absolute)[1]

  • Deionized Water[1]

  • Activated Carbon (Optional, for decolorization)[1]

Workflow:

  • Dissolution:

    • Charge 10.0 g of crude solid into a 250 mL round-bottom flask.

    • Add 60 mL of Ethanol (6 vol) .

    • Heat to reflux (approx. 78°C) with stirring.

    • Note: If solid does not dissolve completely, add Ethanol in 5 mL increments until dissolution is complete. Do not exceed 10 vol.

  • Hot Filtration (Critical Step):

    • If the solution is dark, add 0.5 g activated carbon and reflux for 15 mins.

    • Filter the boiling solution through a pre-heated Celite pad or sintered glass funnel to remove carbon and insoluble mechanical impurities.

    • Why Pre-heat? To prevent premature crystallization in the funnel stem.

  • Nucleation & Growth:

    • Return filtrate to the flask and reheat to reflux.

    • Slowly add Water (warm, ~50°C) dropwise until a persistent turbidity (cloud point) is observed.

    • Add just enough Ethanol (1-2 mL) to clear the solution.[1]

    • Remove heat source.[1][2] Allow the flask to cool to Room Temperature (RT) slowly over 2-3 hours.

    • Agitation: Stir slowly (50-100 rpm). Fast stirring promotes small, hard-to-filter fines.

  • Final Crystallization:

    • Once at RT, cool the flask in an ice-water bath (0-5°C) for 1 hour.

    • Observation: White to off-white needles should form.[1]

  • Isolation:

    • Filter under vacuum.[1][2][3]

    • Wash the cake with 20 mL of cold Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Visualization

Figure 1: Solvent Selection Decision Logic

The following diagram illustrates the logic flow for selecting the appropriate purification path based on impurity profile.

SolventSelection Start Crude Intermediate (Purity < 95%) CheckImpurity Identify Dominant Impurity Start->CheckImpurity Inorganic Inorganic Salts / Polar Byproducts CheckImpurity->Inorganic High Salt Content Organic Regioisomers / Starting Material CheckImpurity->Organic Lipophilic Impurities SystemA System A: Ethanol / Water (Thermal Recrystallization) Inorganic->SystemA SystemB System B: Acetonitrile / Toluene (Anti-solvent Precipitation) Organic->SystemB Oiling Risk: Oiling Out SystemA->Oiling Fast Cooling Final Pure Crystals (>99.5%) SystemA->Final Controlled Cooling SystemB->Final Remedy Remedy: Seed at 50°C Slow Cooling Oiling->Remedy Remedy->Final

Caption: Decision matrix for solvent system selection based on impurity profile.

Figure 2: Recrystallization Workflow (System A)

RecrystWorkflow Dissolve 1. Dissolution (Reflux in EtOH) Filter 2. Hot Filtration (Remove Insolubles) Dissolve->Filter >75°C CloudPoint 3. Cloud Point (Add H2O till turbid) Filter->CloudPoint Reheat Cool 4. Controlled Cooling (RT -> 0°C) CloudPoint->Cool 0.5°C/min Isolate 5. Isolation (Vac Filtration + Dry) Cool->Isolate

Caption: Step-by-step workflow for the Ethanol/Water thermal recrystallization process.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Solution supersaturated too fast; "Glycol effect" preventing lattice formation.[1]Re-heat to dissolve oil. Add seed crystals (0.1 wt%) at 50°C. Reduce water ratio.
Low Yield Product too soluble in mother liquor.[1]Concentrate mother liquor to 50% volume and cool again (Second Crop).
Color Retention Oxidized aniline impurities.[1]Use Acidic Alumina filtration instead of charcoal. Ensure solvent is degassed.[1]
Gel Formation Hydrogen bonding network with solvent.[1]Switch to Acetonitrile (breaks H-bond networks more effectively than alcohols).[1]

References

  • Sigma-Aldrich. Product Specification: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (CAS 923200-99-1).[1]Link[1]

  • Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists.[1] Academic Press.[1] (Chapter 6: Crystallization and Purification).[1]

  • Wermuth, C. G. (2011).[1] The Practice of Medicinal Chemistry.[4] Academic Press.[1] (Discusses solubility of alkoxy-benzoic acid derivatives).

  • Google Patents. Synthesis of 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid (Amisulpride Intermediate).[1][5] Patent CN102558056B.[1] (Provides analogous purification data for methoxy-amino benzoic acids). Link

  • PubChem. Compound Summary: 2-Amino-5-hydroxy-4-methoxybenzoic acid (Structural Analog).[1][6]Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic Acid

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid . This molecule is a critical structural isomer of the ke...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support resource for researchers optimizing the synthesis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid . This molecule is a critical structural isomer of the key intermediate used in EGFR inhibitors like Gefitinib (which typically bears a 4-methoxy-5-alkoxy pattern).

The guide addresses the specific challenges of regiochemistry, alkylation efficiency, and zwitterionic product isolation.

Case ID: SYN-2A5M4E Status: Active Support Subject: Yield Improvement & Process Troubleshooting Audience: Process Chemists, Medicinal Chemists

Process Overview & Critical Control Points

The synthesis of this polysubstituted aminobenzoic acid typically follows a Vanillic/Isovanillic Acid (\rightarrow) Alkylation (\rightarrow) Nitration (\rightarrow) Reduction pathway. The primary yield-limiting factors are regioselectivity during nitration (producing the 2-nitro vs. 5-nitro isomer) and solubility losses during the isolation of the amphoteric final product.

The Synthetic Pathway Logic

To obtain the 2-amino-5-methoxy-4-(2-methoxyethoxy) substitution pattern, the choice of starting material is non-trivial due to directing group effects.

  • Target: 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid.

  • Precursor: Methyl 5-methoxy-4-(2-methoxyethoxy)-2-nitrobenzoate.

  • Starting Material: Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate) or Methyl 2-nitro-4,5-dimethoxybenzoate (via selective demethylation).

Module 1: The Alkylation Step (Ether Formation)

Objective: Attach the 2-methoxyethyl chain to the phenolic hydroxyl group. Reagents: 1-Bromo-2-methoxyethane, Potassium Carbonate (


), DMF or Acetonitrile.
Troubleshooting Guide: Low Conversion or Impurities
IssueDiagnosisCorrective ActionMechanism/Logic
Incomplete Reaction (<80%) TLC shows remaining phenol after 12h.Add Catalyst: Introduce 5-10 mol% NaI (Sodium Iodide) or TBAB (Phase Transfer Catalyst).Finkelstein reaction generates the more reactive alkyl iodide in situ; PTC improves solubility of carbonate base.
Hydrolysis of Reagent 1-bromo-2-methoxyethane disappears but no product forms.Dry Solvents: Ensure DMF/MeCN is anhydrous (Water <0.05%).Alkyl halides hydrolyze rapidly in wet, basic conditions at high temps (

C).
Bis-Alkylation Formation of ester-ether byproducts (if using acid).Protect Carboxyl: Use the Methyl Ester form, not the free acid.The carboxylate is nucleophilic. Protecting it as a methyl ester directs alkylation solely to the phenol.

Expert Tip: If using the methyl ester, monitor for transesterification if using alcohols as solvents. Use DMF or Acetonitrile to avoid this.

Module 2: The Nitration Step (The Regioselectivity Challenge)

Objective: Introduce the nitro group at the 2-position (ortho to the carboxyl, meta to the 4-alkoxy). Reagents: Nitric Acid (


), Acetic Acid (

), Acetic Anhydride (

).

Critical Alert: This is the most sensitive step. The activating alkoxy groups (positions 4 and 5) direct ortho/para. The carboxyl group (position 1) directs meta.

  • Risk: Nitration often occurs at position 5 (forming the 5-nitro-4-alkoxy isomer) because it is less sterically hindered than position 2.

Troubleshooting Guide: Isomer Control
IssueDiagnosisCorrective ActionMechanism/Logic
Wrong Isomer (5-Nitro) NMR shows para-protons (singlets) rather than ortho-coupling?Lower Temperature: Conduct nitration at 0°C to 5°C . Use Acetyl Nitrate (generated in situ).Lower temperatures favor the kinetic product. Acetyl nitrate is a milder, more selective electrophile than free nitronium ion.
Over-Nitration Formation of dinitro species.Stoichiometry: Use exactly 1.05 - 1.1 eq of

.
The first nitro group deactivates the ring, but high temps or excess acid can force a second addition.
Poor Yield "Oiling out" or sticky solid.Solvent System: Switch to Dichloromethane (DCM) with phase transfer nitration or strictly controlled

.
DCM solubilizes the ester precursor well, allowing controlled addition of the nitrating agent.

Module 3: Reduction & Isolation (The Yield Killer)

Objective: Reduce the nitro group to an amino group and hydrolyze the ester (if present). Reagents:


/Pd-C or Fe/NH

Cl; then NaOH (hydrolysis).

The "Amphoteric Trap": The final product contains a basic amine and an acidic carboxyl group. It exists as a zwitterion.

  • Problem: It is soluble in water at both low pH (cation) and high pH (anion).

  • Solution: You must isolate at the Isoelectric Point (pI) .

Troubleshooting Guide: Isolation Failure
IssueDiagnosisCorrective ActionMechanism/Logic
No Precipitate Clear solution after acidification.Adjust pH Precisely: Slowly adjust pH to 3.5 - 4.5 . Stir at 0°C for 2 hours.The solubility is lowest at the pI. If pH < 2 or pH > 6, the product remains dissolved.
Incomplete Reduction Yellow color persists (Nitro compounds are yellow; Amino are often white/tan).Catalyst Poisoning: Check for Sulfur carryover. Use fresh Pd/C.Sulfur from reagents (e.g., DMSO if used previously) poisons Pd catalysts.
Product is "Gooey" Filtration clogs.Crystallization: Dissolve crude in hot Ethanol/Water (9:1) and cool slowly.Rapid precipitation traps impurities. Recrystallization affords filterable needles.

Visualizing the Optimization Logic

The following diagram illustrates the decision tree for troubleshooting low yields.

SynthesisOptimization Start Start: Methyl Vanillate / Isovanillate Alkylation Step 1: Alkylation (1-bromo-2-methoxyethane) Start->Alkylation CheckAlk Check: Conversion > 95%? Alkylation->CheckAlk AddNaI Action: Add NaI (Finkelstein) or TBAB CheckAlk->AddNaI No Nitration Step 2: Nitration (HNO3 / AcOH) CheckAlk->Nitration Yes AddNaI->Alkylation CheckRegio Check: Regioselectivity (2-Nitro vs 5-Nitro) Nitration->CheckRegio ModifyNit Action: Cool to 0°C Use Acetyl Nitrate CheckRegio->ModifyNit Wrong Isomer Reduction Step 3: Reduction & Hydrolysis (Fe/HCl or H2/Pd-C) CheckRegio->Reduction Correct Isomer ModifyNit->Nitration CheckIso Check: Isolation Yield Reduction->CheckIso AdjustPH Action: Adjust pH to 3.5-4.5 (Isoelectric Point) CheckIso->AdjustPH No Precipitate Final Target: 2-Amino-5-methoxy- 4-(2-methoxyethoxy)benzoic acid CheckIso->Final High Yield AdjustPH->Final

Caption: Workflow for optimizing the synthesis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, highlighting critical checkpoints for alkylation efficiency and pH-dependent isolation.

Frequently Asked Questions (FAQ)

Q: Can I start with 2-nitro-4,5-dimethoxybenzoic acid (6-Nitroveratric acid)? A: Yes, but you must perform a selective demethylation .

  • Protocol: Reflux with KOH or use a thiol-based cleavage.

  • Caveat: Standard hydrolysis often cleaves the 4-methoxy group (para to the nitro group in the original veratric numbering, or para to the carboxyl? Note: In 2-nitro-4,5-dimethoxybenzoate, the 4-OMe is meta to the nitro and the 5-OMe is para to the nitro). Nucleophilic aromatic substitution (

    
    ) typically displaces the group para or ortho to the Nitro. Thus, you will likely displace the 5-OMe , leading to the wrong isomer (5-hydroxy). To get the 4-hydroxy precursor, you need specific conditions (e.g., 
    
    
    
    ) or a different starting material.

Q: Why is my product turning purple/black during reduction? A: This indicates oxidation of the resulting aniline.

  • Fix: Perform the reduction under an inert atmosphere (

    
    ). Add a small amount of Sodium Bisulfite  (
    
    
    
    ) during the workup to prevent oxidative polymerization of the amino-phenol derivative.

Q: What is the best solvent for recrystallization? A: A mixture of Ethanol and Water (4:1) is standard. Dissolve in hot ethanol, filter hot to remove Pd/C or inorganic salts, then slowly add water until turbid and cool.

References

  • Gefitinib Process Chemistry: Organic Process Research & Development. "Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib." (Discusses the chlorination and amination, but details the benzoic acid precursors).

  • Selective Demethylation Strategies: Green Chemistry. "Selective demethylation reactions of biomass-derived aromatic ether polymers." (Provides conditions for differentiating methoxy groups).

  • Nitration Regioselectivity: ChemicalBook/Literature. "Synthesis of 4,5-Dimethoxy-2-nitrobenzoic acid." (Details the nitration patterns of veratric acid derivatives).

  • Amisulpride Intermediate Synthesis: Google Patents. "Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid." (Analogous chemistry for polysubstituted aminobenzoic acids).

Optimization

Troubleshooting cyclization failures in quinazoline ring formation

Introduction The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds, including anticancer and antimicrob...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds, including anticancer and antimicrobial agents.[1][2] Despite its importance, the synthesis of the quinazoline ring can be challenging, with researchers frequently encountering issues such as low yields, failed cyclization, and complex side-product formation.

This guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established chemical principles and field-proven insights. It is designed to empower researchers, scientists, and drug development professionals to diagnose and resolve common failures in quinazoline ring formation.

Troubleshooting Guide: Common Cyclization Failures

This section addresses specific, common problems encountered during quinazoline synthesis in a question-and-answer format.

Q1: My reaction shows very low conversion or no product formation at all. What are the primary factors to investigate?

A1: This is one of the most common issues and typically points to fundamental problems with the reaction setup or conditions. A systematic approach is crucial for diagnosis.

  • Causality : For a reaction to proceed, reactants must be pure, soluble, and possess sufficient energy to overcome the activation barrier, often with the help of a catalyst. Any deficiency in these areas will stall the reaction.

  • Troubleshooting Workflow :

    G start Low/No Product Yield purity 1. Verify Starting Material Quality start->purity conditions 2. Optimize Reaction Conditions start->conditions catalyst 3. Assess Catalyst Activity start->catalyst atmosphere 4. Check Atmosphere Control start->atmosphere sub_purity1 Purity Check (NMR, GC-MS) Recrystallize/Distill purity->sub_purity1 Impurities can cause side reactions sub_conditions1 Temperature Screening conditions->sub_conditions1 Insufficient energy sub_conditions2 Solvent Screening conditions->sub_conditions2 Poor solubility sub_conditions3 Extend Reaction Time conditions->sub_conditions3 Incomplete reaction sub_catalyst1 Use Fresh Catalyst Optimize Loading catalyst->sub_catalyst1 Poisoned or inactive sub_atmosphere1 Use Anhydrous Reagents Run under Inert Gas (N2/Ar) atmosphere->sub_atmosphere1 Reagent degradation

    Caption: Systematic workflow for troubleshooting low-yield reactions.

  • Detailed Breakdown :

    • Starting Material Quality : The purity of precursors like anthranilic acids, isatoic anhydrides, or 2-aminobenzonitriles is critical.[3] Impurities can poison catalysts or introduce competing side reactions.

      • Action : Verify the purity of your starting materials via NMR, GC-MS, or melting point analysis. If necessary, purify them by recrystallization or distillation.[4]

    • Reaction Temperature : Many cyclization reactions require heating to overcome the activation energy barrier.[4] Classical methods like the Niementowski synthesis often require temperatures of 130-150°C.[1]

      • Action : Perform a temperature screening experiment. Set up small-scale parallel reactions at various temperatures (e.g., 80°C, 100°C, 120°C, 150°C) and monitor progress by TLC or LC-MS.[4][5]

    • Solvent Choice : The solvent dictates reactant solubility and can influence the reaction pathway.[4] Polar solvents like DMF or DMSO are often effective for polar starting materials, while less polar options like toluene may be suitable for other substrates.[5] In some cases, polar solvents favor the desired C-N bond formation, while nonpolar solvents can lead to different products.[6][7]

      • Action : Conduct a solvent screening study using a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, DMSO, Ethanol).[4]

    • Catalyst Activity : If the reaction is catalyzed (e.g., by Cu, Pd, Fe, or an acid/base), the catalyst's activity is paramount.[8][9] Metal catalysts can be deactivated by air or moisture, while acid/base catalysts may be of incorrect concentration or purity.[5]

      • Action : Use a fresh batch of catalyst or regenerate the existing one if possible. Ensure the catalyst loading is optimized for your specific reaction.[4]

Q2: My reaction is working, but I'm isolating the acyclic intermediate instead of the final quinazoline product. How can I drive the cyclization to completion?

A2: This indicates that the initial condensation or amidation is occurring, but the final ring-closing step is the rate-limiting barrier.

  • Causality : The intramolecular cyclization step often has a higher activation energy barrier than the initial intermolecular reaction. This can be due to steric hindrance, unfavorable electronic effects, or insufficient thermal energy. The intermediate may also be stabilized, making the subsequent step less favorable.

  • Troubleshooting Strategies :

    • Increase Thermal Energy : Higher temperatures can provide the necessary energy to overcome the cyclization barrier.

      • Action : Gradually increase the reaction temperature in 10-20°C increments.[5] Consider switching to a higher-boiling point solvent if necessary. Microwave-assisted synthesis can also be highly effective at reducing reaction times and driving cyclizations to completion.[1][3]

    • Stronger Catalysis : The catalyst may not be potent enough to facilitate the ring closure efficiently.

      • Action : If using an acid or base catalyst, consider switching to a stronger one (e.g., from K₂CO₃ to Cs₂CO₃, or from acetic acid to p-toluenesulfonic acid). For metal-catalyzed reactions, a change in ligand or metal center may be required.

    • Dehydration/Water Removal : Many cyclization reactions are condensation reactions that release a molecule of water. According to Le Châtelier's principle, removing this water will drive the equilibrium toward the cyclized product.

      • Action : If feasible for your reaction setup, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding molecular sieves to the reaction mixture can be effective.[10] Always use anhydrous solvents and reagents.[5]

Q3: I'm observing significant side products, leading to a low yield of my desired quinazoline and a difficult purification. What are the likely culprits?

A3: Side product formation is often specific to the synthetic route employed (e.g., Niementowski, Friedländer, Bischler).

  • Causality : The reactants used in quinazoline synthesis are often multifunctional, creating opportunities for alternative reaction pathways under certain conditions. These can include self-condensation, dimerization, or hydrolysis.

  • Common Side Reactions and Mitigation :

Side Product/ReactionCommon Cause(s)Mitigation StrategyRationale
Dimerization High concentration of bifunctional starting materials.[5]Perform the reaction at a lower concentration (increase solvent volume).[5]Reduces the probability of intermolecular reactions.
Hydrolysis/Ring Opening Presence of water, especially under harsh acidic or basic conditions.[5]Use anhydrous solvents; run under an inert atmosphere; neutralize promptly during work-up.[5]Minimizes the nucleophilic attack of water on the quinazoline ring.
Quinoline Formation In Friedländer-type syntheses, uncontrolled conditions can favor an alternative cyclization pathway.[5]Carefully control reaction temperature and stoichiometry.Ensures the desired regioselectivity of the cyclization.
Starting Material Decomposition Excessively high reaction temperatures.[5]Lower the reaction temperature to the minimum required for a reasonable rate.[5]Prevents thermal degradation of sensitive functional groups.

Frequently Asked Questions (FAQs)

Q: How critical is solvent selection beyond just solubility?

A: Solvent choice is paramount as it can fundamentally alter the reaction mechanism. The polarity of the solvent can dictate which bonds are formed. For example, in certain iodine-promoted reactions of amidines, polar solvents like DMF favor the C(sp²)-N bond formation required for the quinazoline ring, while non-polar solvents can promote C(sp³)-C(sp²) bond formation, leading to benzimidazoles instead.[6][7] Therefore, a solvent screening is not just for optimizing yield but for ensuring the formation of the correct product scaffold.

Caption: Influence of solvent polarity on reaction pathway.

Q: What are the key differences between classical and modern quinazoline synthesis methods?

A: Classical methods like the Niementowski, Bischler, and Friedländer syntheses are foundational but often require harsh conditions, such as high temperatures (>120-130°C) and long reaction times.[5][11] Modern approaches frequently utilize transition-metal catalysis (e.g., using catalysts based on Cu, Pd, Fe, Mn, Ru) which can proceed under milder conditions, offer broader functional group tolerance, and provide access to more diverse substitution patterns.[8][12] Additionally, eco-friendly methods using microwave irradiation or ultrasound assistance have been developed to improve yields and dramatically reduce reaction times.[1][13][14]

Q: My purification is challenging due to residual starting materials and byproducts. What are some effective purification strategies?

A: Purification can often be streamlined with a few key techniques:

  • Aqueous Wash : After the reaction, quenching with water and extracting with an organic solvent can help remove highly polar starting materials or inorganic salts.[15][16]

  • Acid-Base Extraction : Since the quinazoline core is basic, it can be protonated and extracted into an acidic aqueous layer (e.g., 1M HCl). The organic layer containing non-basic impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to precipitate the pure quinazoline, which is then extracted back into an organic solvent.[3]

  • Chromatography : Column chromatography on silica gel is a standard method for separating compounds with different polarities.[17] A typical eluent system is a mixture of hexane and ethyl acetate.[17]

  • Recrystallization : If a solid product is obtained, recrystallization from a suitable solvent (e.g., ethanol) can be a highly effective method for achieving high purity.[17]

Key Experimental Protocols

Protocol 1: General Temperature Screening
  • Set up four identical small-scale reactions in parallel vials (e.g., 0.1 mmol scale).

  • Keep the solvent and reactant concentrations identical for all reactions.

  • Place each vial in a separate well of a temperature-controlled heating block.

  • Set the temperatures to four different values, for example: 80°C, 100°C, 120°C, and 140°C.[5]

  • Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) by taking a small aliquot and analyzing it via TLC or LC-MS.

  • Compare the product formation and consumption of starting materials across the different temperatures to identify the optimal condition.

Protocol 2: Catalyst Activity Verification (for Metal Catalysts)
  • Control Reaction : Set up the reaction under previously optimized conditions but omit the catalyst entirely. This serves as a baseline to confirm the catalyst is necessary.

  • Standard Reaction : Set up the reaction using your current batch of catalyst.

  • Fresh Catalyst Reaction : Set up an identical reaction using a fresh, unopened batch of the same catalyst.

  • Run all three reactions in parallel under identical conditions (temperature, time, solvent).

  • Compare the yields. If the fresh catalyst gives a significantly higher yield, it indicates your previous batch was deactivated.[5]

References

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. BenchChem Technical Support.
  • Al-Buriahi, A. K., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Issues in Molecular Biology.
  • Yadav, D., & Singh, J. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • Journal of Synthetic Chemistry. (2025). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
  • JoVE. (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. Journal of Visualized Experiments. [Link]

  • Parveen, S., et al. (2023).
  • Scientific Reports. (2024). One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst. Scientific Reports. [Link]

  • BenchChem. (2025). Troubleshooting common issues in quinazoline synthesis protocols. BenchChem Technical Support.
  • BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs. BenchChem Technical Support.
  • Khan, I., et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Organic Chemistry Portal. Quinazolinone synthesis. [Link]

  • Molecules. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules.
  • Wikipedia. Quinazoline. [Link]

  • Kirinde, N. R., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. e-Publications@Marquette. [Link]

  • International Journal of Advanced Research. (2024). SYNTHESIS REACTIONS OF QUINAZOLIN-4-ONE IN THE PRESENCE OF IRON (III)-CHLORIDE CATALYSTS.
  • Al-dujaili, L. J., & Al-azzawi, S. A. (2019). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules. [Link]

  • Semantic Scholar. Niementowski reaction: microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and.
  • Molecules. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules. [Link]

  • Frontiers in Chemistry. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Wikipedia. Niementowski quinazoline synthesis. [Link]

  • Scientific journals of the University of Benghazi. A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
  • ResearchGate. Niementowski synthesis of 4(3H)-quinazolinone; Condensation of acetanilides with urethanes. [Link]

  • ResearchGate. Solvent effect of quinazolin-4(3H)-ones a synthesis. [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. [Link]

  • Bentham Science. (2020).
  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research. [Link]

Sources

Troubleshooting

Minimizing by-product formation during the synthesis of Gefitinib intermediates

Welcome to the technical support center for the synthesis of Gefitinib intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Gefitinib intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important active pharmaceutical ingredient (API). Our focus is on providing practical, in-depth solutions to minimize by-product formation and enhance the purity and yield of your target intermediates.

Introduction: The Challenge of Selectivity in Gefitinib Synthesis

Gefitinib, an anilinoquinazoline derivative, is a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Its synthesis, while well-established, presents several challenges, primarily concerning the control of regioselectivity and the minimization of impurities. One of the most critical steps, the introduction of the 3-morpholinopropoxy side-chain, is often plagued by the formation of undesired by-products. This guide will provide a structured approach to troubleshooting these issues, grounded in mechanistic principles and supported by validated protocols.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common problems encountered during the synthesis of key Gefitinib intermediates, particularly focusing on the final etherification step to introduce the morpholinopropoxy side chain.

Issue 1: Formation of an N-Alkylated Impurity During the Final Alkylation Step

Question: During the synthesis of Gefitinib by reacting 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with 4-(3-chloropropyl)morpholine, I am observing a significant amount of a higher molecular weight by-product. How can I identify and minimize this impurity?

Answer:

Identification of the By-product: The primary by-product formed in this step is the N-alkylated impurity, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1][2][3] This occurs because the secondary amine of the anilino group can compete with the hydroxyl group for alkylation.

Causality of By-product Formation: The nitrogen atom of the anilino moiety possesses nucleophilic character, making it susceptible to alkylation by the electrophilic 4-(3-chloropropyl)morpholine. This competing N-alkylation reaction leads to the formation of the undesired di-alkylated product.[3] Standard reaction conditions often result in a mixture of the desired O-alkylated product (Gefitinib) and the N-alkylated impurity, which can be difficult to separate, often requiring column chromatography and leading to reduced yields.[4]

Troubleshooting Strategies:

  • Convergent Synthesis Approach: A highly effective strategy to circumvent this issue is to introduce the morpholinopropoxy side chain before the quinazoline ring is coupled with 3-chloro-4-fluoroaniline.[5] By alkylating a precursor such as 3-hydroxy-4-methoxy benzonitrile first, the competing secondary amine is not yet present in the molecule, thus eliminating the possibility of N-alkylation.

  • Use of a Transient Protecting Group: A more direct approach to control the selectivity in the final step is the use of a transient protecting group on the anilino nitrogen. The use of a trimethylsilyl (TMS) protecting group has been shown to effectively shield the nitrogen, favoring O-alkylation.[1][2][3] This method offers a significant improvement in yield and purity of the final product.[1][2][3]

Issue 2: Incomplete Reaction and Presence of Starting Material

Question: My reaction is sluggish, and I'm left with a significant amount of unreacted 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline. How can I drive the reaction to completion?

Answer:

Potential Causes:

  • Insufficient Base: The reaction requires a base to deprotonate the phenolic hydroxyl group, making it a more potent nucleophile. Insufficient or inappropriate base can lead to a slow or incomplete reaction.

  • Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Poor Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the bimolecular nucleophilic substitution (SN2) reaction. Aprotic polar solvents are generally preferred.

Troubleshooting Strategies:

  • Optimize Base and Solvent System: Potassium carbonate (K2CO3) in a solvent like N,N-dimethylformamide (DMF) is a commonly used system.[6] Ensure the base is of good quality and used in sufficient excess.

  • Increase Reaction Temperature: Gradually increase the reaction temperature, for example, to around 80-90°C, while monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Addition of a Catalyst: In some cases, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction by in-situ formation of the more reactive alkyl iodide.[6]

Issue 3: Formation of Isomeric Impurities During Demethylation

Question: In an earlier step involving the selective demethylation of 6,7-dimethoxy quinazolin-4-one, I am observing the formation of an isomeric impurity. How can I improve the regioselectivity of this reaction?

Answer:

The Challenge of Regioselectivity: The selective demethylation of the 6-methoxy group in the presence of the 7-methoxy group is challenging due to their similar chemical environments. The use of reagents like L-methionine in methanesulfonic acid can lead to the formation of the undesired 7-hydroxy isomer.[4] This isomeric impurity can be carried through subsequent steps, complicating purification.[4]

Troubleshooting Strategies:

  • Alternative Synthetic Route: To avoid this issue altogether, consider a synthetic route that builds the quinazoline core with the desired hydroxyl and methoxy groups already in place, for example, starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde).[4][6][7] This approach eliminates the need for a selective demethylation step.

  • Careful Control of Reaction Conditions: If the demethylation route is pursued, precise control of reaction temperature and time is crucial. However, achieving high selectivity can remain difficult.[4]

Experimental Protocols

Protocol 1: Convergent Synthesis of a Key Intermediate to Avoid N-Alkylation

This protocol describes the synthesis of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, an intermediate that circumvents the final step N-alkylation issue.

Step 1: Etherification of 3-hydroxy-4-methoxybenzonitrile

  • To a stirred mixture of 3-hydroxy-4-methoxybenzonitrile and potassium carbonate in N,N-dimethylformamide (DMF), heat to approximately 85°C.

  • Add a solution of N-(3-chloropropyl)morpholine in toluene to the heated mixture.

  • Maintain the reaction temperature at about 85°C for an additional 10 hours, monitoring by TLC.

  • After completion, remove the bulk of the DMF by vacuum distillation.

  • Dilute the residue with water to precipitate the product, which is then filtered and washed.

Step 2: Reduction of the Nitro Group (if applicable in the chosen route starting from a nitro-precursor)

  • The nitrobenzonitrile derivative is dissolved in an appropriate solvent such as ethanol or ethyl acetate.

  • Hydrogenation is carried out in the presence of a suitable catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]

  • The reaction is monitored until the disappearance of the starting material.

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the amino-benzonitrile derivative.

Step 3: Cyclization to form the Quinazolinone Ring

  • The resulting 2-amino-benzonitrile derivative is reacted with formamide or a combination of formic acid and formamide.

  • The mixture is heated, typically in a temperature range of 100°C to 150°C, to effect cyclization.[5]

  • Upon cooling, the quinazolinone product precipitates and can be isolated by filtration.

Protocol 2: Selective O-Alkylation using a Transient Protecting Group

This protocol outlines the final step of Gefitinib synthesis with a method to suppress N-alkylation.

  • Suspend 4-(3'-chloro-4'-fluoroanilino)-6-hydroxy-7-methoxyquinazoline in a suitable aprotic solvent.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)acetamide (BSA), to the suspension and stir to allow for the formation of the TMS-protected intermediate.

  • To this mixture, add 4-(3-chloropropyl)morpholine and a suitable base (e.g., potassium carbonate).

  • Heat the reaction mixture and monitor its progress. The TMS group directs the alkylation to the hydroxyl group.[3]

  • Upon completion, the TMS group is easily removed during aqueous work-up.

  • The crude product can then be purified by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Strategies for the Final Alkylation Step

StrategyKey ReagentsPrimary AdvantageTypical By-productsReference
Direct Alkylation 4-(3-chloropropyl)morpholine, K2CO3, DMFSimpler procedureN-alkylated impurity
Convergent Synthesis Alkylation before aniline couplingEliminates N-alkylationDependent on earlier steps[5]
Transient Protection BSA, 4-(3-chloropropyl)morpholine, K2CO3High selectivity for O-alkylation, improved yieldMinimal N-alkylation[1][2][3]

Visualizations

Diagram 1: Key Synthetic Step and By-product Formation

cluster_reactants Reactants cluster_products Products Intermediate 4-(3'-chloro-4'-fluoroanilino)- 6-hydroxy-7-methoxyquinazoline Gefitinib Gefitinib (O-Alkylation) Intermediate->Gefitinib Desired Path Byproduct N-Alkylated Impurity Intermediate->Byproduct Competing Path Alkylating_Agent 4-(3-chloropropyl)morpholine Alkylating_Agent->Gefitinib Alkylating_Agent->Byproduct

Caption: Competing O- and N-alkylation pathways in Gefitinib synthesis.

Diagram 2: Troubleshooting Workflow for N-Alkylation

start N-Alkylated By-product Detected? strategy1 Option 1: Modify Synthetic Route (Convergent Synthesis) start->strategy1 Yes strategy2 Option 2: Use Protecting Group (e.g., TMS) start->strategy2 Yes end Proceed with Synthesis start->end No yes Yes no No strategy1->end strategy2->end

Caption: Decision tree for addressing N-alkylation by-product formation.

References

  • Kang, S. K., Lee, S. W., Woo, D., Sim, J., & Suh, Y. G. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. Synthetic Communications, 47(21), 1990-1998. [Link]

  • Figshare. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. [Link]

  • Rao, D. R., Kankan, R. N., & Pathi, S. L. (2013). Process for the preparation of gefitinib. U.S.
  • New Drug Approvals. (2015). Gefitinib. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-3'-chloro-4'-fluoroanilino-7-methoxy-6-3-morpholinopropoxyquinazoline. KR101114134B1.
  • Taylor & Francis Online. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. [Link]

  • Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]

  • ResearchGate. (n.d.). Process for synthesis of gefitinib. [Link]

  • Kyung Hee University. (2017). Practical and efficient synthesis of gefitinib through selective O-alkylation: A novel concept for a transient protection group. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. EP1546119B1.
  • UW Tacoma Digital Commons. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. [Link]

  • Medscape. (n.d.). Iressa (gefitinib) dosing, indications, interactions, adverse effects, and more. [Link]

  • ResearchGate. (n.d.). Gefitinib. [Link]

  • ResearchGate. (2017). Practical and efficient synthesis of gefitinib via selective O -alkylation: A novel concept for a transient protection group. [Link]

  • Macmillan Cancer Support. (n.d.). Gefitinib (Iressa). [Link]

  • Li, W. Q., et al. (2011). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 16(7), 5879-5888. [Link]

  • Chandrashekara, K. A., Udupi, A., & Reddy, C. G. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. Journal of chromatographic science, 52(8), 799–805. [Link]

  • Asiri, A. M., & Khan, S. A. (2010). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 15(12), 9205-9237. [Link]

  • Kumar, L., et al. (2022). Optimization and validation of stability indicating RP-HPLC method for the quantification of gefitinib in bulk drug and nanoformulations: An application towards in vitro and ex vivo performance evaluation. Heliyon, 8(8), e10166. [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-Methoxy-6-aminoquinazolin-4-aMine synthesis. [Link]

  • National Institutes of Health. (2023). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. ACS Omega, 8(41), 38047–38055. [Link]

  • Drugs.com. (n.d.). Gefitinib: uses, dosing, warnings, adverse events, interactions. [Link]

  • Semantic Scholar. (n.d.). N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. [Link]

  • WebMD. (n.d.). Gefitinib (Iressa): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

  • SCIRP. (2011). Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method. [Link]

  • PubMed. (2014). Separation and estimation of process-related impurities of gefitinib by reverse-phase high-performance liquid chromatography. [Link]

  • Arkivoc. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. [Link]

  • MDPI. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). [Link]

  • Frontiers. (2023). Analyzing the current application status of gefitinib based on the synthetic routes and mechanism of action. [Link]

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid in aqueous media. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid in aqueous media. This document provides a structured approach to troubleshooting, grounded in fundamental principles of physical and organic chemistry.

Understanding the Molecule: A Structural Approach to Solubility Prediction

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is a complex organic molecule with several functional groups that influence its solubility in water. An analysis of its structure—an aromatic ring substituted with a carboxylic acid, an amino group, and two ether linkages—suggests that it is likely to be poorly soluble in neutral water. The non-polar aromatic backbone and ether groups contribute to its hydrophobic character, while the polar amino and carboxylic acid groups provide some hydrophilic character.[1][2]

The key to enhancing its solubility lies in manipulating the ionization state of the amino and carboxylic acid groups.[3][4][5][6] Like other amino acids, this compound is amphoteric, meaning it can act as both an acid and a base. Its solubility will, therefore, be highly dependent on the pH of the solution.[3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid not dissolving in water?

A1: The limited aqueous solubility of this compound in neutral water is expected due to the presence of a large, non-polar aromatic ring and ether groups.[1] At neutral pH, the molecule likely exists as a zwitterion, which, depending on the crystal lattice energy, may not be readily soluble. To improve solubility, you will likely need to adjust the pH of your solution.

Q2: I tried heating the solution, but the compound precipitated out upon cooling. What should I do?

A2: While heating can increase the solubility of many compounds, including aromatic carboxylic acids, the effect is often temporary.[7] If the compound precipitates upon cooling, it indicates that you have created a supersaturated solution. For stable, long-term solubility at your desired working temperature, pH adjustment or the use of co-solvents is recommended.

Q3: Will adding a small amount of organic solvent help?

A3: Yes, adding a water-miscible organic co-solvent can significantly improve the solubility of your compound.[8][9][10][11] Co-solvents work by reducing the polarity of the aqueous medium, which makes it more favorable for dissolving non-polar compounds.[9] Common co-solvents to consider are ethanol, isopropanol, DMSO, and DMF. However, be mindful of the potential impact of the co-solvent on your downstream experiments.

Q4: Can I form a salt of this compound to improve its solubility?

A4: Absolutely. Salt formation is a widely used and effective method for increasing the aqueous solubility of acidic and basic drugs.[12][13][14][15][16][17] By reacting the carboxylic acid or the amino group with a suitable base or acid, respectively, you can form a more soluble salt.[12][13][14][15][16][17]

Troubleshooting Guides: A Step-by-Step Approach

Guide 1: pH Adjustment for Enhanced Solubility

The solubility of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is expected to be lowest at its isoelectric point (pI) and will increase as the pH moves away from the pI.[3][4][5][6][18]

Experimental Protocol:

  • Prepare a Suspension: Add a known amount of the compound to your aqueous buffer to create a suspension.

  • Initial pH Measurement: Measure the initial pH of the suspension.

  • Titration with Acid or Base:

    • To dissolve the compound as a carboxylate salt, slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH or KOH) dropwise while stirring. Monitor the pH and observe the dissolution.

    • To dissolve the compound as an ammonium salt, slowly add a dilute solution of a strong acid (e.g., 0.1 M HCl) dropwise while stirring. Again, monitor the pH and observe the dissolution.

  • Determine the pH of Complete Dissolution: Record the pH at which the compound completely dissolves. This will give you an indication of the required pH range for your stock solution.

  • Stability Check: Once dissolved, monitor the solution for any signs of precipitation over time.

Expected Outcome:

pH RangeExpected Form of the CompoundExpected Solubility
Acidic (pH < pI) Cationic (protonated amino group)High
Near Isoelectric Point (pI) Zwitterionic/NeutralLow
Basic (pH > pI) Anionic (deprotonated carboxyl group)High

Causality: At low pH, the amino group is protonated, forming a positively charged and more water-soluble species. At high pH, the carboxylic acid group is deprotonated, forming a negatively charged and more water-soluble carboxylate ion.

Troubleshooting Flowchart for pH Adjustment:

G start Start: Insoluble Compound in Water add_base Titrate with Dilute Base (e.g., 0.1M NaOH) start->add_base add_acid Titrate with Dilute Acid (e.g., 0.1M HCl) start->add_acid check_dissolution_base Does it Dissolve? add_base->check_dissolution_base check_dissolution_acid Does it Dissolve? add_acid->check_dissolution_acid success_base Success: Soluble as Carboxylate Salt Record pH check_dissolution_base->success_base Yes try_cosolvent Consider Co-solvent or Salt Formation check_dissolution_base->try_cosolvent No success_acid Success: Soluble as Ammonium Salt Record pH check_dissolution_acid->success_acid Yes check_dissolution_acid->try_cosolvent No

Caption: Decision tree for pH-mediated solubilization.

Guide 2: Co-solvent Screening

If pH adjustment is not compatible with your experimental design, the use of co-solvents is an excellent alternative.[8][9][10][11][19][20]

Experimental Protocol:

  • Select Co-solvents: Choose a few common, water-miscible organic solvents such as ethanol, isopropanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with increasing concentrations of each co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination: Add a known excess of your compound to a fixed volume of each co-solvent mixture.

  • Equilibration: Agitate the samples at a constant temperature until equilibrium is reached (typically several hours to a day).

  • Quantification: Centrifuge the samples to pellet the undissolved solid. Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Data Presentation:

Co-solvent5% (v/v)10% (v/v)20% (v/v)50% (v/v)
Ethanol Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)
Isopropanol Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)
DMSO Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)
DMF Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)Solubility (mg/mL)

Causality: Co-solvents decrease the polarity of water, reducing the interfacial tension between the aqueous solution and the hydrophobic solute, thereby increasing solubility.[19]

Workflow for Co-solvent Screening:

G start Insoluble Compound select_cosolvents Select Co-solvents (Ethanol, DMSO, etc.) start->select_cosolvents prepare_mixtures Prepare Aqueous Mixtures (5-50%) select_cosolvents->prepare_mixtures add_compound Add Excess Compound to Mixtures prepare_mixtures->add_compound equilibrate Equilibrate with Agitation add_compound->equilibrate quantify Centrifuge & Quantify Supernatant equilibrate->quantify analyze Analyze Data & Select Optimal System quantify->analyze

Caption: Workflow for systematic co-solvent screening.

Guide 3: Salt Formation for Enhanced Aqueous Solubility

Creating a salt of your compound can dramatically increase its solubility and dissolution rate.[12][13][14][15][16][17]

Experimental Protocol for Sodium Salt Formation (targeting the carboxylic acid):

  • Dissolve in Organic Solvent: Dissolve your compound in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Add Stoichiometric Base: While stirring, add one molar equivalent of sodium hydroxide (or another suitable base like potassium hydroxide or sodium bicarbonate) dissolved in a small amount of water or alcohol.

  • Observe for Precipitation: The sodium salt may precipitate out of the organic solvent. If it does, it can be isolated by filtration.

  • Solvent Removal (if no precipitation): If the salt remains in solution, remove the organic solvent under reduced pressure.

  • Test Aqueous Solubility: Attempt to dissolve the resulting salt in water.

Considerations:

  • Counter-ion Selection: The choice of counter-ion can influence the properties of the salt.

  • Stability: Ensure the formed salt is stable under your storage conditions. Some salts can be hygroscopic.

References

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. Why salt formation of weak acid increases the drug solubility?[Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • Slideshare. AROMATIC CARBOXYLIC ACIDS (1).pdf. [Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility in Solid Oral Dosage Formulations. [Link]

  • CK-12 Foundation. Physical Properties of Carboxylic Acids. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • BJC. Pharmaceutical salts: a formulation trick or a clinical conundrum?[Link]

  • ACS Publications. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Quora. How will you increase the solubility of organic compounds in water?[Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Wyzant Ask An Expert. Increasing the Solubility of Organic Compounds in Water. [Link]

  • ResearchGate. pH dependence of amino acid solubility. The solubility of an amino acid...[Link]

  • IvyPanda. Effect of pH on Protein Solubility - 660 Words | Report Example. [Link]

  • ACS Publications. Cosolvent Effect on the Solubility of Ammonium Benzoate in Supercritical Carbon Dioxide. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Quora. What is the pH effect on the separation of amino acid by ion exchange chromatography?[Link]

  • Google Patents.
  • Carboxylic Acid Structure and Chemistry: Part 1. [Link]

  • International Journal of Research in Pharmaceutical Sciences and Technology. Solubility enhancement techniques: A comprehensive review. [Link]

  • Britannica. Carboxylic acid - Properties, Structure, Reactions. [Link]

  • Byjus. Carboxylic Acids- Aliphatic and Aromatic – Preparation and Properties. [Link]

  • ChemBK. 2-AMINO-4-BENZYLOXY-5-METHOXY-BENZOIC ACID. [Link]

  • PubChem. 2-Amino-5-hydroxy-4-methoxybenzoic acid. [Link]

  • PubChemLite. 2-amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid (C11H15NO5). [Link]

  • Loba Chemie. 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS. [Link]

  • Pharmaffiliates. 2-Amino-4,5-bis(2-methoxyethoxy)benzoic Acid Ethyl Ester-d6 Hydrochloride. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid. As a crucial intermediate in pha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid. As a crucial intermediate in pharmaceutical synthesis, ensuring the purity and accurate quantification of this compound is paramount. This document delves into the scientific rationale behind method development choices, presents a robust, validated method, and compares it with viable alternatives, supported by established principles and regulatory guidelines.

Introduction: The Analytical Challenge

2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is a complex molecule featuring both acidic (carboxylic acid) and basic (amino) functional groups, along with a substituted aromatic ring. This amphoteric nature, combined with its polarity, presents a unique challenge for chromatographic separation. The primary analytical objectives are to develop a method that is specific, accurate, precise, and robust for quantifying the main component and resolving potential impurities.

A systematic approach to method development, as advocated by the International Council for Harmonisation (ICH) in its Q14 guideline, ensures the creation of a reliable analytical procedure.[1][2][3][4][5] This guide will explore two primary HPLC strategies: Reversed-Phase (RP) HPLC, the workhorse of the pharmaceutical industry, and a comparative discussion on Mixed-Mode Chromatography (MMC) as a potent alternative.

Physicochemical Properties and Initial Considerations
  • UV Absorbance: The presence of the substituted aminobenzoic acid chromophore suggests strong UV absorbance, making UV detection a suitable and sensitive choice for quantification.

  • pKa: The molecule possesses a carboxylic acid group (pKa ~4-5) and an amino group (pKa ~2-3). The mobile phase pH will be a critical parameter to control the ionization state of these groups and, consequently, the retention behavior.

  • Polarity: The presence of ether, amino, and carboxylic acid functionalities suggests a polar molecule, which will influence the choice of stationary and mobile phases.

Method Development Strategy: A Comparative Approach

RP-HPLC is the most common and versatile mode of separation in pharmaceutical analysis.[8][9] For the target analyte, a C18 (octadecylsilane) column is a logical starting point due to its wide availability and proven performance for a vast range of compounds.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 stationary phase provides a hydrophobic surface for the retention of the aromatic ring of the analyte. The choice of a modern, end-capped, high-purity silica C18 column is crucial to minimize peak tailing caused by the interaction of the basic amino group with residual silanols on the silica surface.

  • Mobile Phase: The mobile phase will consist of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower UV cutoff.

    • Aqueous Phase and pH Control: Controlling the pH of the aqueous phase is the most critical factor for achieving good peak shape and reproducible retention. To ensure the carboxylic acid is in its neutral, more retained form, and the amine is protonated, a mobile phase pH around 3-4 is optimal. A buffer, such as phosphate or acetate, is essential to maintain a stable pH. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate would be used.[10][11]

  • Detection: Based on the chromophore, UV detection at a wavelength of maximum absorbance (λmax) will provide high sensitivity. The λmax can be determined using a photodiode array (PDA) detector during initial method development. A starting point could be around 254 nm or 305 nm, common wavelengths for similar aromatic compounds.[12][13][14]

For highly polar or multifunctional compounds, MMC can offer superior selectivity and retention.[13][15] A mixed-mode column combines reversed-phase and ion-exchange functionalities on a single stationary phase.

Advantages over RP-HPLC:

  • Enhanced Retention: The dual retention mechanism (hydrophobic and ionic interactions) can provide greater retention for polar compounds that may have insufficient retention on a conventional C18 column.

  • Tunable Selectivity: By adjusting the mobile phase pH and ionic strength, the degree of ion-exchange interaction can be modulated, offering an additional parameter to optimize selectivity between the main component and its impurities.[11]

Challenges:

  • Method Development Complexity: The increased number of variables (pH, ionic strength, organic modifier) can make method development more complex.

  • Column Availability and Cost: Mixed-mode columns are less common and can be more expensive than standard C18 columns.

Recommended RP-HPLC Method and Validation Protocol

This section outlines a detailed, step-by-step protocol for the analysis of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid using RP-HPLC, followed by a comprehensive validation plan based on ICH Q2(R2) guidelines.[2][8][16]

Proposed HPLC Method
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimensions for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a pH of ~2.7 for consistent ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 20% B to 80% B over 15 minutesTo elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at 254 nmA common wavelength for aromatic compounds.
Sample Diluent Mobile Phase A / Acetonitrile (80:20)To ensure sample solubility and peak shape.
Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent A->B C Filter through 0.45 µm filter B->C D Equilibrate HPLC System C->D E Inject Blank (Diluent) D->E F Inject Standard Solution E->F G Inject Sample Solution F->G H Integrate Peaks G->H I Calculate Concentration H->I J Generate Report I->J

Caption: A typical workflow for HPLC analysis.

Method Validation Protocol

Method validation is a critical process to ensure that the analytical procedure is suitable for its intended purpose.[9][17] The following parameters should be evaluated according to ICH guidelines:

Validation ParameterAcceptance Criteria
Specificity The peak for the analyte should be pure and free from interference from the blank, placebo, and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy (% Recovery) 98.0% to 102.0% for the analyte at three concentration levels.
Precision (RSD%) Repeatability (n=6): ≤ 2.0%; Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 with acceptable precision and accuracy.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min).
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; RSD of replicate injections ≤ 2.0%.[17]

Comparative Discussion and Conclusion

The choice between RP-HPLC and MMC depends on the specific requirements of the analysis.

FeatureRP-HPLC (Recommended)Mixed-Mode Chromatography
Simplicity HighModerate
Robustness High (with a well-developed method)Moderate to High
Selectivity Good for a wide range of compounds.Excellent, especially for polar and multifunctional compounds.
Cost Lower column and solvent costs.Higher column cost.
Troubleshooting Well-understood and documented.Can be more complex.

For routine quality control of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, the proposed RP-HPLC method offers the best balance of performance, simplicity, and cost-effectiveness . It is a robust and reliable technique that can be readily implemented in most analytical laboratories. Mixed-Mode Chromatography serves as a powerful alternative for challenging separations, particularly when dealing with complex impurity profiles or difficult sample matrices.

The successful implementation of any HPLC method relies on a thorough understanding of the analyte's chemistry and a systematic approach to method development and validation, as outlined in this guide and supported by regulatory frameworks from the FDA and ICH.[1][2][3][4][5]

References

  • Q14 Analytical Procedure Development - Food and Drug Administration. (n.d.).
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development? | Contract Pharma. (2024, April 5).
  • Q14 Analytical Procedure Development March 2024 - FDA. (2024, March 7).
  • FDA Guidance for Industry: Q14 Analytical Procedure Development - gmp-compliance.org. (n.d.).
  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester - Der Pharma Chemica. (n.d.).
  • Separation of 4-(N-Methyl-N-octadecylamino)-3-aminobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies. (n.d.).
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo. (2024, March 26).
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. (n.d.).
  • HPLC Methods for analysis of 4-Aminobenzoic acid - HELIX Chromatography. (n.d.).
  • Chromatographic separations of aromatic carboxylic acids - PubMed. (n.d.).
  • Reversed-phase Liquid Chromatographic Method for the Determination of pAminobenzoic Acid and Anthranilic Acid in Urine - RSC Publishing. (1996, January 1).
  • Reversed-Phase High-Performance Liquid Chromatography of Unsubstituted Aminobenzoic Acids - ResearchGate. (2025, August 5).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • 2-Amino-5-hydroxy-4-methoxybenzoic acid | C8H9NO4 | CID 19807028 - PubChem. (n.d.).
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC - SIELC Technologies. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • 2-Amino-5-hydroxy-4-methoxy-benzoic acid | 31839-21-1 - Sigma-Aldrich. (n.d.).
  • What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ? | ResearchGate. (2025, August 17).
  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution - ResearchGate. (2025, August 9).
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PubMed Central. (n.d.).
  • Quality Guidelines - ICH. (n.d.).
  • 2-Amino-5-methoxybenzoic acid - Chem-Impex. (n.d.).
  • 2-AMINO-4-METHOXY-BENZOIC ACID | 4294-95-5 - ChemicalBook. (2026, January 13).
  • 2-METHOXY-4-AMINO-5-ETHYLSULPHONYL BENZOIC ACID MSDS - CAS-No. - Loba Chemie. (2017, November 20).

Sources

Comparative

A Comparative Guide to the FTIR Spectral Analysis of Functional Groups in 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive examination of the vibrational frequencies associated with the compound's key functional groups. By comparing the expected spectral features with established data for analogous structures, this guide serves as a practical reference for the characterization of this and similar multi-functional aromatic compounds.

The molecule in focus, 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, possesses a unique combination of functional groups, each with a distinct vibrational signature. These include a carboxylic acid, a primary aromatic amine, an aromatic ether, and an aliphatic ether, all attached to a substituted benzene ring. Understanding the characteristic infrared absorptions of these groups is paramount for confirming the molecular structure and assessing purity.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To obtain a reliable FTIR spectrum of a solid sample such as 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, the Potassium Bromide (KBr) pellet method is a widely accepted and robust technique.[1][2][3][4] This method involves dispersing the analyte in a solid matrix that is transparent to infrared radiation.

Step-by-Step Methodology for KBr Pellet Preparation:

  • Sample Grinding: Begin by grinding a small amount (1-2 mg) of the solid sample into a fine powder using an agate mortar and pestle. This is crucial to reduce light scattering and produce sharp, well-resolved spectral bands.[2]

  • Mixing with KBr: Add approximately 100-200 mg of dry, infrared-grade KBr powder to the ground sample.[1] The concentration of the sample in KBr should ideally be between 0.2% and 1%.[2] Mix thoroughly to ensure a homogenous mixture.

  • Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press to form a transparent or translucent pellet.[1] A clear pellet indicates good sample dispersion and minimal light scattering.

  • Background Spectrum: Before analyzing the sample, a background spectrum of a blank KBr pellet should be recorded to account for any atmospheric water and carbon dioxide, as well as any impurities in the KBr.[4]

  • Sample Analysis: Place the KBr pellet containing the sample in the FTIR spectrometer's sample holder and acquire the spectrum.[1] Typically, spectra are collected over the mid-infrared range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

Alternatively, Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation.[1][4][5] A small amount of the solid sample is simply pressed against a high-refractive-index crystal (like diamond or zinc selenide) for analysis.[1][4]

Workflow for FTIR Analysis

Caption: Workflow of FTIR analysis from sample preparation to spectral interpretation.

Spectral Interpretation: A Functional Group Analysis

The FTIR spectrum of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is expected to be complex due to the presence of multiple functional groups. The following sections provide a detailed analysis of the expected vibrational modes.

Carboxylic Acid Group (-COOH)

The carboxylic acid functional group gives rise to several characteristic and easily identifiable peaks in the infrared spectrum.[6][7]

  • O-H Stretch: A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹.[7][8][9] This broadening is a result of strong intermolecular hydrogen bonding, which often causes the carboxylic acid to exist as a dimer in the solid state.[6][7] This broad band may overlap with C-H stretching vibrations.[7]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is anticipated between 1710 and 1680 cm⁻¹.[6] For aromatic carboxylic acids like benzoic acid, this peak is typically found in this lower wavenumber range due to conjugation with the benzene ring.[6][8][9]

  • C-O Stretch and O-H Bend: The C-O stretching vibration is expected to appear in the 1320-1210 cm⁻¹ region.[6][7] Additionally, the in-plane O-H bending vibration can be observed in the 1440-1395 cm⁻¹ range, while the out-of-plane O-H bend gives rise to a broad band around 960-900 cm⁻¹.[6][7]

Aromatic Amine Group (-NH₂)

The primary aromatic amine group also presents distinct vibrational bands.

  • N-H Stretch: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][11][12] For aromatic amines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts.[13]

  • N-H Bend: A scissoring vibration (N-H bend) for primary amines is expected in the 1650-1580 cm⁻¹ range.[14]

  • C-N Stretch: The C-N stretching vibration for aromatic amines typically appears as a strong band between 1335-1250 cm⁻¹.[10][14]

Ether Linkages (-O-) and Aromatic Ring

The molecule contains both aromatic and aliphatic ether linkages, as well as a substituted benzene ring.

  • Aromatic C-O Stretch: Aryl alkyl ethers generally exhibit two strong absorption bands.[15][16] An asymmetric C-O-C stretch is expected near 1250 cm⁻¹, and a symmetric stretch is anticipated around 1040 cm⁻¹.[15][16][17]

  • Aliphatic C-O Stretch: The aliphatic ether (methoxyethoxy group) will also contribute to the C-O stretching region, with a strong asymmetric C-O-C stretch typically appearing around 1120 cm⁻¹.[15]

  • Aromatic C-H and C=C Stretches: The aromatic ring will show weak C-H stretching bands above 3000 cm⁻¹ (around 3030 cm⁻¹).[18] Characteristic C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region.[18][19]

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[19][20] The specific pattern of these bands is diagnostic of the arrangement of substituents on the ring.[18][20]

Comparative Data Summary

The following table summarizes the expected FTIR absorption bands for 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid, with comparisons to reference compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound & Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch3300 - 2500 (very broad, strong)Benzoic Acid: ~3300 - 2500[21]
C=O Stretch1710 - 1680 (strong)Benzoic Acid: 1700 - 1680[21]
C-O Stretch1320 - 1210 (medium)Benzoic Acid: ~1320 - 1210[21]
O-H Bend (out-of-plane)960 - 900 (broad, medium)Benzoic Acid: ~960 - 900[21]
Aromatic Amine N-H Stretch (asymm. & symm.)3500 - 3300 (two bands, medium)Aniline: 3442, 3360[14]
N-H Bend (scissoring)1650 - 1580 (medium)Aniline: 1619[14]
C-N Stretch1335 - 1250 (strong)Aniline: 1281[14]
Aromatic Ether Asymmetric C-O-C Stretch~1250 (strong)Anisole: ~1250[15][16]
Symmetric C-O-C Stretch~1040 (strong)Anisole: ~1040[15][16]
Aliphatic Ether Asymmetric C-O-C Stretch~1120 (strong)Diethyl Ether: 1122[22]
Aromatic Ring C-H Stretch>3000 (weak)Toluene: ~3030[18]
C=C Stretch1600 - 1450 (medium, multiple bands)Toluene: 1605, 1495, 1450[18]
C-H Out-of-Plane Bending900 - 675 (strong, pattern-dependent)Substituted Benzenes: Varies with substitution[20]

Conclusion

The FTIR spectrum of 2-Amino-5-methoxy-4-(2-methoxyethoxy)benzoic acid is predicted to display a rich set of absorption bands, providing a detailed fingerprint of its molecular structure. The very broad O-H stretch from the carboxylic acid, coupled with its strong carbonyl absorption below 1700 cm⁻¹, are key identifiers. The presence of two distinct N-H stretching bands will confirm the primary amine, while a series of strong C-O stretching bands in the 1250-1040 cm⁻¹ region will be indicative of the dual ether functionalities. Finally, the specific pattern of absorptions in the fingerprint region, particularly the C-H out-of-plane bending modes, will be characteristic of the polysubstituted aromatic ring. This guide provides a robust framework for the interpretation of the experimental spectrum, enabling confident structural elucidation and quality assessment.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
  • Benzene and its derivatives. (n.d.).
  • Sample preparation for FT-IR. (n.d.).
  • The C-O Bond III: Ethers By a Knockout. (2017, May 1). Spectroscopy Online.
  • Vibrational Spectra of Benzene Derivatives. II. Frequency Assignments in the CsBr Region. (n.d.). Applied Spectroscopy.
  • How to Prepare Samples for FTIR Testing - FTIR Spectroscopy Analysis. (2026, January 24). WordPress.com.
  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. (n.d.).
  • IR: amines. (n.d.).
  • The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.
  • Amine infrared spectra. (n.d.). Chemistry.
  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
  • FTIR Principles and Sample Preparation. (n.d.). LPD Lab Services Ltd.
  • Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025, May 22). JoVE.
  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
  • Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc.
  • Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts.
  • Infrared Spectroscopy. (n.d.). CDN.
  • Spectroscopy of Ethers. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts.
  • Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). Organic Chemistry | OpenStax.
  • IR spectrum: Ethers. (n.d.).
  • Spectroscopy of Ethers. (2023, September 20). Organic Chemistry - OpenStax.
  • Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax.
  • A Comparative Guide to the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile. (n.d.). Benchchem.
  • infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
  • DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. (n.d.). JOCPR.
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. (n.d.). MDPI.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.